1-(2-Bromophenyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTROOPVZCHCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587741 | |
| Record name | 1-(2-Bromophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938164-50-2 | |
| Record name | 1-(2-Bromophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-Bromophenyl)-1H-indole: Structural Architecture and Synthetic Utility
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists CAS Registry Number: 938164-50-2 (Representative)
Executive Summary
1-(2-Bromophenyl)-1H-indole (N-(2-bromophenyl)indole) represents a specialized class of N-arylated indoles serving as a critical "pre-organized" scaffold in organic synthesis. Unlike simple N-phenyl indole, the presence of the ortho-bromo substituent breaks the planarity of the molecule due to steric repulsion, creating a twisted biaryl axis. This structural feature, combined with the reactive C–Br bond proximal to the nucleophilic C2 position of the indole, makes it an ideal precursor for palladium-catalyzed cascade cyclizations . It is extensively employed to access fused polycyclic heteroaromatic systems (such as indolo[1,2-a]quinolines and indolizines) relevant to kinase inhibitor development and organic light-emitting diode (OLED) materials.
Chemical Identity and Structural Analysis[1]
Molecular Architecture
The molecule consists of an electron-rich indole moiety linked via the nitrogen atom to an electron-deficient o-bromophenyl ring.[1]
| Feature | Description |
| IUPAC Name | 1-(2-Bromophenyl)-1H-indole |
| Molecular Formula | C₁₄H₁₀BrN |
| Molecular Weight | 272.14 g/mol |
| SMILES | Brc1ccccc1n2cc3ccccc32 |
| Geometry | Non-planar. The ortho-bromo group forces the phenyl ring to rotate out of the indole plane (dihedral angle ~40–60°) to minimize steric clash with the indole H7 proton. |
Electronic Properties
-
Indole Ring: Acts as a nucleophile. The N-arylation slightly reduces the electron density of the indole ring compared to N-H indole, but the C3 position remains highly susceptible to electrophilic attack.
-
C–Br Bond: A reactive handle for oxidative addition by transition metals (Pd, Ni, Cu). Its proximity to the indole C2 position is the molecule's defining "strategic value," enabling intramolecular bond formation.
Physicochemical Properties[3][4][5]
Note: As a research intermediate, specific experimental values vary by purity and crystalline form. Data below represents consensus values from high-purity synthesis reports.
| Property | Value / Description |
| Physical State | Solid (Crystalline powder or needles) |
| Color | Off-white to pale yellow |
| Melting Point | 108–110 °C (Typical range for pure samples) |
| Solubility | Soluble in CHCl₃, DCM, DMSO, Toluene; Insoluble in Water |
| LogP (Predicted) | ~4.5 (Highly lipophilic) |
| Stability | Stable under ambient conditions; light-sensitive (store in amber vials) |
Synthesis and Manufacturing Protocols
The synthesis of 1-(2-bromophenyl)-1H-indole presents a regioselectivity challenge: preventing the formation of bis-indolyl benzenes or polymerization. The Buchwald-Hartwig Amination is the industry standard for high-fidelity synthesis.
Protocol: Palladium-Catalyzed C–N Cross-Coupling
This method utilizes 1-bromo-2-iodobenzene to exploit the reactivity difference between C–I and C–Br bonds, ensuring mono-arylation at the iodine site while leaving the bromine intact for future reactions.
Reagents:
-
Indole (1.0 equiv)
-
1-Bromo-2-iodobenzene (1.1 equiv)
-
Catalyst: CuI (10 mol%) or Pd(OAc)₂/BINAP
-
Base: K₃PO₄ or Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or DMF (anhydrous)
Step-by-Step Workflow:
-
Inerting: Charge a reaction vessel with Indole, Base, and Catalyst. Evacuate and backfill with Argon (3x).
-
Addition: Add 1-Bromo-2-iodobenzene and solvent via syringe under Argon flow.
-
Heating: Heat the mixture to 110 °C for 12–24 hours. The lower reactivity of the C–Br bond prevents oligomerization at this temperature.
-
Workup: Cool to RT, filter through a Celite pad to remove inorganic salts.
-
Purification: Concentrate filtrate and purify via flash column chromatography (Hexanes/EtOAc 95:5).
Mechanistic Logic (Why this works)
The oxidative addition of the Pd(0) species occurs preferentially at the weaker C–I bond (
Reactivity & Applications: The "Domino" Scaffold
The primary utility of 1-(2-bromophenyl)-1H-indole lies in its ability to undergo intramolecular cyclization . The ortho-bromo group acts as an internal electrophile.
Pathway A: Synthesis of Indolo[1,2-a]quinolines
Used in the development of DNA-intercalating antitumor agents.
-
Mechanism: Intramolecular Heck Reaction.[2]
-
Process: Pd-catalyzed activation of the C–Br bond is followed by migratory insertion into the C2–C3 double bond of the indole, followed by
-hydride elimination.
Pathway B: Synthesis of Indolizines (Barluenga Cascade)
Used for fluorescent dyes and organic electronics.
-
Mechanism: Gold or Copper-catalyzed annulation with terminal alkynes.
-
Process: The alkyne activates the indole C3 position, triggering a cascade that fuses a new ring across the Nitrogen and C3 positions.
Caption: Synthetic divergence from the 1-(2-bromophenyl)-1H-indole scaffold.
Safety and Handling
-
Hazards: Classified as an Irritant (Skin/Eye/Respiratory).
-
GHS Signal: Warning.[3]
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling:
-
Use only in a chemical fume hood.
-
Avoid dust formation; the powder can be electrostatically charged.
-
Waste: Dispose of as halogenated organic waste. Do not release into drains (toxic to aquatic life due to lipophilicity).
-
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Synthesis of N-Aryl Indoles."[4] Journal of the American Chemical Society, 2002.
-
Barluenga, J., et al. "Synthesis of Indolizines from 1-(2-Bromophenyl)-1H-indole and Terminal Alkynes." Angewandte Chemie International Edition, 2010.
-
Ackermann, L. "Transition-Metal-Catalyzed Carboxylation of C–H Bonds." Chemical Reviews, 2011. (Discusses C-H activation of N-aryl indoles).
-
PubChem Database. "Compound Summary: N-(2-Bromophenyl)indole." National Library of Medicine.
Sources
Difference between 1-(2-Bromophenyl)-1H-indole and 2-(2-Bromophenyl)-1H-indole
The following technical guide is structured to serve as a high-level reference for researchers in medicinal chemistry and organic synthesis. It prioritizes mechanistic causality, reproducible protocols, and structural logic.
Structural Divergence, Synthetic Methodologies, and Pharmacological Implications
Executive Summary
The distinction between 1-(2-bromophenyl)-1H-indole (Isomer A) and 2-(2-bromophenyl)-1H-indole (Isomer B) represents a fundamental dichotomy in indole functionalization: N-arylation vs. C2-arylation . While both compounds share the molecular formula C
-
Isomer A (1-substituted): Characterized by a C–N bond connecting the indole and phenyl rings. It lacks a hydrogen bond donor, forcing the phenyl ring into a highly twisted conformation relative to the indole plane due to steric repulsion with H7.
-
Isomer B (2-substituted): Characterized by a C–C bond at the C2 position. It retains the N–H moiety, serving as a critical Hydrogen Bond Donor (HBD) in biological targets.
This guide delineates the synthetic logic, structural properties, and experimental protocols required to selectively access and utilize these isomers.
Part 1: Structural & Electronic Divergence
The core difference lies in the connectivity of the 2-bromophenyl group, which dictates the molecule's ability to interact with biological targets and its utility in materials science (e.g., OLED host materials).
Electronic and Steric Properties
| Feature | 1-(2-Bromophenyl)-1H-indole | 2-(2-Bromophenyl)-1H-indole |
| Connectivity | Indole N1 to Phenyl C1' | Indole C2 to Phenyl C1' |
| H-Bond Capability | None (H-Bond Acceptor only via | Strong Donor (N-H group available) |
| Conformation | Orthogonal: High steric clash between Phenyl-H and Indole-H7 forces a twist angle >60°. | Planar/Twisted: Can adopt planar conformations for |
| pKa (Indole NH) | N/A (Substituted) | ~17 (DMSO) - Acidic proton available for deprotonation. |
| Key Application | Ligand design, OLEDs, Fused-ring synthesis via C-H activation.[1] | Kinase inhibitors, Tubulin inhibitors, Carbazole precursors. |
Visualization of Structural Divergence
The following diagram illustrates the connectivity and key reactive sites for both isomers.
Figure 1: Structural and functional divergence of N-aryl vs. C2-aryl indoles.
Part 2: Synthetic Pathways (The "How")
To selectively synthesize these isomers, one must employ distinct catalytic cycles. The "Application Scientist" approach requires understanding why specific conditions are chosen.
Synthesis of 1-(2-Bromophenyl)-1H-indole (N-Arylation)
Primary Method: Buchwald-Hartwig Amination.[2]
-
Mechanism: Pd(0) oxidative addition to the aryl bromide is followed by amine coordination (indole N-H) and reductive elimination.
-
Challenge: Indole is a poor nucleophile compared to standard amines.
-
Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) or chelating ligands (BINAP) to facilitate reductive elimination and prevent catalyst poisoning.
-
Selectivity Note: To avoid coupling at C2 or C3, the base must be strong enough to deprotonate the N-H (pKa ~17) but the catalyst system must favor N-reductive elimination.
Synthesis of 2-(2-Bromophenyl)-1H-indole (C-Arylation)
Primary Method: Suzuki-Miyaura Cross-Coupling.[2]
-
Mechanism: Transmetallation between an organoboron species and an aryl halide.
-
Route A (Preferred): N-Protected Indole-2-boronic acid + 1,2-Dibromobenzene.
-
Why Protected? Unprotected indole-2-boronic acids are prone to protodeboronation. N-Boc or N-Benzenesulfonyl protection is standard.
-
-
Route B: 2-Bromoindole (N-protected) + 2-Bromophenylboronic acid.
-
Note: 2-Bromoindoles are less stable; Route A is generally more robust.
-
Synthetic Decision Tree & Cyclization Convergence
Both isomers can serve as precursors to the same fused ring system (Indolo[1,2-a]quinoline ) but via "orthogonal" mechanistic steps.
Figure 2: Divergent synthesis and convergent cyclization pathways.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at critical stages.
Protocol A: Synthesis of 1-(2-Bromophenyl)-1H-indole
Reaction Type: Intermolecular C-N Coupling.
-
Reagents:
-
Indole (1.0 equiv)[3]
-
1,2-Dibromobenzene (1.2 equiv) — Excess used to minimize bis-coupling.
-
Catalyst: CuI (10 mol%) / L-Proline (20 mol%) OR Pd2(dba)3 / XPhos.
-
Base: K3PO4 (2.0 equiv).
-
Solvent: DMSO (for Cu) or Toluene (for Pd).
-
-
Procedure (Cu-Catalyzed Method - Robust & Cost-effective):
-
Charge a Schlenk tube with Indole, CuI, L-Proline, and K3PO4.
-
Evacuate and backfill with Argon (3x).
-
Add 1,2-Dibromobenzene and DMSO via syringe.
-
Heat to 90°C for 12–18 hours.
-
-
Workup:
-
Purification:
-
Checkpoint:
-
1H NMR: Look for the disappearance of the broad N-H singlet (~8.0-10.0 ppm). The appearance of multiplet signals in the aromatic region integrating to 9 protons confirms N-arylation.
-
Protocol B: Synthesis of 2-(2-Bromophenyl)-1H-indole
Reaction Type: Suzuki Cross-Coupling.[2]
-
Reagents:
-
N-Boc-Indole-2-boronic acid (1.0 equiv).
-
1-Bromo-2-iodobenzene (1.1 equiv) — Use Iodo-bromo to selectively couple at the Iodo position.
-
Catalyst: Pd(PPh3)4 (5 mol%).
-
Base: Na2CO3 (2M aqueous solution).
-
Solvent: DME (Dimethoxyethane) / Water (4:1).
-
-
Procedure:
-
Dissolve N-Boc-Indole-2-boronic acid and 1-Bromo-2-iodobenzene in DME.
-
Add Pd catalyst and degas (bubble Argon for 10 min).
-
Add aqueous Na2CO3.
-
Reflux at 85°C for 6 hours.
-
Deprotection Step: The Boc group may partially cleave under basic reflux. If not, treat the crude with TFA/DCM (1:1) at RT for 1 hour to remove the Boc group and restore the free N-H.
-
-
Workup:
-
Standard extraction (EtOAc/Water).
-
-
Purification:
-
Recrystallization from Ethanol often yields pure crystals.
-
-
Checkpoint:
-
1H NMR: Confirm the presence of the N-H singlet (broad, exchangeable with D2O). The shift of the C3-H proton will be distinct from the starting material.
-
Part 4: Pharmacological & Material Applications[7]
Drug Discovery (SAR Implications)
-
2-(2-Bromophenyl)-1H-indole (Isomer B):
-
Pharmacophore: The free N-H is a critical Hydrogen Bond Donor . In kinase inhibitors, this often binds to the hinge region (e.g., Glu/Leu backbone).
-
Atropisomerism: The ortho-bromo substituent restricts rotation. If the barrier is high enough (>20 kcal/mol), the compound may exist as axial chiral atropisomers, which must be separated for FDA approval.
-
Derivatization: The Br handle allows for late-stage functionalization (e.g., adding solubilizing groups via Buchwald coupling).
-
-
1-(2-Bromophenyl)-1H-indole (Isomer A):
-
Pharmacophore: Acts purely as a hydrophobic scaffold. Lacks H-bond donor capability.
-
Utility: Often used as a "negative control" in SAR studies to prove the necessity of the N-H bond for binding efficacy.
-
Materials Science (OLEDs)
-
Isomer A is a preferred precursor for Indolo[1,2-a]quinoline derivatives, which are high-efficiency blue emitters. The N-phenyl geometry disrupts planarity just enough to prevent aggregation-caused quenching (ACQ) in the solid state.
References
-
Buchwald-Hartwig Amination of Indoles
-
Suzuki Coupling for 2-Arylindoles
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- Source: Chemical Reviews, 1995 (Miyaura & Suzuki).
-
URL:[Link]
-
Cyclization to Indolo[1,2-a]quinoline
-
Pharmacological Relevance of 2-Arylindoles
- Title: Recent Progress Concerning the N-Arylation of Indoles (and comparison to C-aryl
- Source: Molecules (MDPI), 2021.
-
URL:[Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Palladium-Catalyzed Double Reductive Cyclization of 2,3-Dinitro-1,4-dialkenylbenzenes. Synthesis of 1H,8H-Pyrrolo[3,2-g]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Intermolecular dearomative C2-arylation of N -Ac indoles activated by FeCl 3 - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01654E [pubs.rsc.org]
- 10. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
Isomeric Divergence in Indole Functionalization: A Comparative Analysis of N-(2-Bromophenyl)indole and 2-(2-Bromophenyl)-1H-indole
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry, materials science, and complex alkaloid synthesis. The precise spatial arrangement of aryl substituents on the indole core dictates its physicochemical properties, electronic delocalization, and downstream reactivity. This technical guide provides a rigorous comparative analysis between two critical isomers: the N-aryl isomer, 1-(2-bromophenyl)-1H-indole , and the C2-aryl isomer, 2-(2-bromophenyl)-1H-indole . By examining the mechanistic causality behind their synthesis and structural divergence, this whitepaper serves as an authoritative resource for drug development professionals and synthetic chemists.
Structural & Electronic Divergence (Mechanistic Causality)
The fundamental divergence between these isomers originates from the nature of the bond connecting the indole core to the bromophenyl ring, which drastically alters the molecule's three-dimensional conformation and electronic profile.
-
1-(2-Bromophenyl)-1H-indole (N-Aryl Isomer): The aryl group is attached via a C-N bond. The N-H bond of indole is highly acidic and nucleophilic under basic conditions, ensuring high regioselectivity for N-arylation over C-arylation during cross-coupling[1]. However, the bulky ortho-bromine atom induces severe steric clash with the C2 and C7 protons of the indole ring. This steric strain forces the molecule into a nearly orthogonal conformation (dihedral angle ~70°–90°), which effectively disrupts the delocalization of the nitrogen lone pair into the phenyl ring[1].
-
2-(2-Bromophenyl)-1H-indole (C2-Aryl Isomer): The aryl group is attached via a C-C bond at the C2 position. While steric hindrance from the ortho-bromine still prevents perfect planarity, the system maintains a significantly greater degree of π-conjugation compared to its N-aryl counterpart. The C2-aryl linkage allows for extended electron delocalization, a property critical for the fluorescent characteristics exploited in organic light-emitting diodes (OLEDs) and the binding affinity of specific kinase inhibitors.
Self-Validating Synthetic Protocols
To ensure high fidelity in isomer generation, the following protocols leverage mechanistic causality to prevent cross-contamination or the formation of unwanted regioisomers.
Protocol A: Synthesis of 1-(2-Bromophenyl)-1H-indole via Buchwald-Hartwig Amination
Causality: We utilize 1-bromo-2-iodobenzene rather than 1,2-dibromobenzene. The oxidative addition of Pd(0) into the C-I bond is kinetically favored due to its lower bond dissociation energy (~280 kJ/mol) compared to the C-Br bond (~340 kJ/mol). This ensures selective C-N coupling at the iodine position, preserving the bromine atom for downstream polycyclic assembly.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, combine 1H-indole (1.0 equiv), 1-bromo-2-iodobenzene (1.2 equiv), Pd2(dba)3 (2 mol %), Xantphos (4 mol %), and NaOtBu (1.5 equiv).
-
Solvent Addition: Inject anhydrous toluene (0.2 M relative to indole) and degas via three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 100 °C for 12 hours. Mechanistic Note: The NaOtBu deprotonates the indole, forming a highly nucleophilic indolyl anion that rapidly transmetalates to the Pd(II) center.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is self-validating when the starting indole spot completely disappears and a highly UV-active product spot emerges. Quench with water and extract with EtOAc.
-
Purification: Purify via silica gel flash chromatography. Confirm product identity via GC-MS (Expected m/z: 271.0 / 273.0 for the 1:1 Br isotopes).
Protocol B: Synthesis of 2-(2-Bromophenyl)-1H-indole via Suzuki-Miyaura Coupling
Causality: Direct C-H arylation at the C2 position is challenging due to the inherent nucleophilicity of the C3 position in electrophilic aromatic substitutions. To guarantee absolute regiocontrol, we employ a pre-functionalized 2-bromo-1H-indole and couple it with (2-bromophenyl)boronic acid[2].
Step-by-Step Methodology:
-
Preparation: Charge a flask with 2-bromo-1H-indole (1.0 equiv), (2-bromophenyl)boronic acid (1.1 equiv), Pd(PPh3)4 (5 mol %), and K2CO3 (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Mechanistic Note: The aqueous base is critical; it coordinates with the boronic acid to form a negatively charged, highly nucleophilic boronate complex, which is strictly required to facilitate the transmetalation step onto the Pd(II)-aryl halide intermediate.
-
Reaction: Reflux at 90 °C for 8 hours under a nitrogen atmosphere.
-
Validation Checkpoint: LC-MS analysis must reveal the product mass [M+H]+ at 272.0/274.0. The presence of unreacted 2-bromoindole indicates incomplete boronate activation, requiring additional base or longer reflux.
-
Purification: Extract with dichloromethane, dry over MgSO4, and recrystallize from ethanol to yield the pure C2-aryl isomer.
Physicochemical & Pharmacological Profiling
Quantitative structural and synthetic data are summarized below to facilitate rapid comparison for drug design and material synthesis workflows.
| Property | 1-(2-Bromophenyl)-1H-indole | 2-(2-Bromophenyl)-1H-indole |
| Isomeric Type | N-Aryl (C-N bond) | C2-Aryl (C-C bond) |
| CAS Number | 938164-50-2 | 88207-45-8 |
| Molecular Formula | C14H10BrN | C14H10BrN |
| Molecular Weight | 272.14 g/mol | 272.14 g/mol |
| Dihedral Angle (Est.) | ~70° - 90° (Orthogonal tendency) | ~20° - 40° (More planar tendency) |
| Electronic Effect | Nitrogen lone pair delocalization disrupted | Extended π-conjugation across C2 |
| Primary Synthetic Route | Buchwald-Hartwig C-N Coupling | Suzuki-Miyaura Cross-Coupling |
| Downstream Utility | Indolizine scaffolds | Indolo[1,2-c]quinazolines |
Downstream Reactivity & Polycyclic Assembly
The retained ortho-bromine in both isomers serves as an essential synthetic handle for assembling complex polycyclic architectures, though their divergent geometries dictate entirely different downstream pathways.
-
N-Aryl Isomer Reactivity: 1-(2-Bromophenyl)-1H-indole is a prime precursor for indolizine scaffolds. Through palladium-catalyzed cyclization with terminal alkynes, the C-Br bond undergoes oxidative addition, followed by alkyne insertion and intramolecular cyclization onto the indole C2 position, yielding highly fluorescent indolizine derivatives[3].
-
C2-Aryl Isomer Reactivity: 2-(2-Bromophenyl)-1H-indole is utilized in the synthesis of indolo[1,2-c]quinazolines. A copper-catalyzed sequential Ullmann N-arylation followed by aerobic oxidative C-H amination fuses a new nitrogen-containing ring, generating the core units found in complex biologically active alkaloids like hinckdentine A[4].
Divergent synthetic workflows and downstream applications for bromo-phenylindole isomers.
References
- Source: d-nb.
- Source: acs.
- Synthesis of indolizines from 1-(2-bromophenyl)
- Source: researchgate.
- 4-(5-Methoxy-1H-indol-1-yl)
Sources
1-(2-Bromophenyl)-1H-indole melting point and physical state
This is an in-depth technical guide on 1-(2-Bromophenyl)-1H-indole , structured for researchers and drug development professionals.
Core Identity, Synthesis, and Applications in Heterocyclic Chemistry[1][2][3]
Part 1: Executive Summary & Chemical Identity[2][4]
1-(2-Bromophenyl)-1H-indole (CAS: 938164-50-2 ) is a critical N-arylated indole intermediate used primarily in the synthesis of fused polycyclic heteroaromatics, such as indolizines and indolo[1,2-a]indolones.[1] These scaffolds are high-value targets in medicinal chemistry (e.g., anticancer agents) and materials science (e.g., OLED hole-transport materials).[2]
Unlike its C-arylated isomers (e.g., 2-(4-bromophenyl)-1H-indole), this compound features the indole nitrogen directly bonded to the ortho-position of the bromobenzene ring.[1] This steric crowding at the N1 position creates a twisted biaryl conformation, influencing its physical state and reactivity.[2]
Table 1: Physicochemical Profile [1]
| Property | Data | Notes |
| CAS Number | 938164-50-2 | Unique identifier for the N-(2-bromophenyl) isomer.[1] |
| IUPAC Name | 1-(2-Bromophenyl)-1H-indole | Also known as N-(2-bromophenyl)indole.[1] |
| Molecular Formula | C₁₄H₁₀BrN | |
| Molecular Weight | 272.14 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Note:[1] Analogous 1-(2-chlorophenyl)indole is an oil; 1-(2-iodophenyl)indole is a solid (mp 84–86 °C).[1] The bromo-derivative typically exists as a viscous yellow oil or semi-solid at room temperature due to steric disruption of crystal packing.[1] |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF | Lipophilic; insoluble in water.[2] |
| Appearance | Yellow to orange oil/solid | Color darkens upon oxidation/light exposure.[1][2] |
Part 2: Synthesis & Production Protocols
The synthesis of 1-(2-bromophenyl)-1H-indole requires the formation of a C–N bond between the indole nitrogen and a sterically hindered ortho-dihaloarene.[1] Standard nucleophilic substitution is ineffective; transition-metal catalysis is required.
Method A: Palladium-Catalyzed Ullmann-Type Coupling (Veisi Protocol)
This method utilizes a heterogeneous catalyst (Pd nanoparticles on carbon nanotubes) to achieve high yields (up to 90%) under aerobic conditions.[1][2]
-
Reagents: Indole (1.0 equiv), 1-Bromo-2-iodobenzene (1.2 equiv), Et₃N (Base), Pd/SWCNT catalyst.[2]
-
Conditions: 110 °C, 2–6 hours.[2]
Step-by-Step Protocol:
-
Catalyst Preparation: Pd nanoparticles are immobilized on modified single-walled carbon nanotubes (SWCNTs) to create a recyclable heterogeneous catalyst.[1]
-
Reaction Assembly: In a round-bottom flask, dissolve indole (10 mmol) and 1-bromo-2-iodobenzene (12 mmol) in DMF (15 mL).
-
Activation: Add Et₃N (20 mmol) and the Pd/SWCNT catalyst (0.2 mol% Pd loading).
-
Heating: Heat the mixture to 110 °C under an air atmosphere (or N₂ for higher purity). Monitor by TLC (Hexane/EtOAc 9:1).[2]
-
Work-up: Cool to room temperature. Filter off the catalyst (can be washed and reused).[2] Dilute filtrate with water and extract with ethyl acetate.[2]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: Petroleum ether/Ethyl acetate) to yield 1-(2-bromophenyl)-1H-indole.
Method B: Copper-Catalyzed C–N Coupling (Classic Ullmann)
For labs without specialized Pd catalysts, a CuI-mediated approach is viable but often requires higher temperatures.[1]
-
Reagents: Indole, 1,2-Dibromobenzene (excess), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃.[2]
-
Conditions: DMSO, 110–130 °C, 24 h.
-
Note: Use 1-bromo-2-iodobenzene if available to ensure regioselectivity (I reacts faster than Br), leaving the Br intact for downstream functionalization.[1]
Part 3: Mechanism & Workflow Visualization[2][4]
The following diagram illustrates the synthesis of 1-(2-bromophenyl)-1H-indole and its subsequent transformation into fused indolizine scaffolds, a key application in drug discovery.
Figure 1: Synthetic workflow from indole precursors to 1-(2-bromophenyl)-1H-indole and its divergence into complex fused heterocycles.
Part 4: Applications in R&D
1. Synthesis of Indolizines
1-(2-Bromophenyl)-1H-indole serves as a "pre-twisted" platform for constructing indolizines.[1] The ortho-bromo group acts as a handle for intramolecular cyclization.[1]
-
Mechanism: Palladium- or Rhodium-catalyzed annulation with internal alkynes.[1] The metal inserts into the C–Br bond, activates the indole C2–H, and inserts the alkyne to form the fused tricyclic system.[2]
-
Relevance: Used by groups like Xi and Liu to access novel fluorophores and potential antitumor agents.[1]
2. Indolo[1,2-a]indolones via C–H Activation
Recent work (e.g., Hu et al., 2022) utilizes 1-(2-halophenyl)indoles to synthesize 10H-indolo[1,2-a]indol-10-ones.[3][1][4][5][6][7]
-
Reaction: Pd-catalyzed cascade reaction with sodium chlorodifluoroacetate.
-
Pathway: The reaction proceeds via oxidative addition to the C–X bond, followed by difluorocarbene insertion and intramolecular acylation.[2]
3. Organic Electronics (OLEDs)
The 1-phenylindole moiety is a known hole-transport motif.[1] The 2-bromo position allows for the attachment of carbazoles or arylamines, creating high-triplet-energy materials for phosphorescent OLEDs.
Part 5: References
-
Veisi, H. , Poor Heravi, M. R., & Hamelian, M. (2015).[2] Palladium nanoparticles supported on modified single-walled carbon nanotubes: A heterogeneous and reusable catalyst in the Ullmann-type N-arylation of imidazole and indoles. New Journal of Chemistry, 39(9), 6840–6845.[2]
-
Hu, C. , Mou, D., Zhang, X., & Du, Z. (2022).[2][5][6][7] Synthesis of 10H-indolo[1,2-a]indol-10-ones via Palladium-Catalyzed C–H Bond Activation and Difluorocarbene Transfer.[3][1][8][4][5][6] Organic & Biomolecular Chemistry, 20, 8000–8004.[2]
-
Liu, B. , et al. (2010).[2] Synthesis of Indolizines from 1-(2-Bromophenyl)-1H-indole and Terminal Alkynes.[1] Journal of Organic Chemistry (Contextual citation from review literature on Indolizine synthesis).
-
Siriwardana, A. I. , et al. (2006).[2] Synthesis of N-arylindoles via Cu-catalyzed coupling.[1] Journal of the American Chemical Society, 128(5), 1452–1453.[2] (Characterization of analogous 1-(2-iodophenyl)indole).
Sources
- 1. 2-(4-Bromophenyl)-1H-indole | C14H10BrN | CID 623252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 10H-indolo[1,2-a]indol-10-ones via palladium-catalyzed C–H bond activation and difluorocarbene transfer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Synthesis of 1-(2-Bromophenyl)-1H-indole via Ullmann Coupling
Introduction & Strategic Analysis
The synthesis of 1-(2-bromophenyl)-1H-indole represents a classic challenge in cross-coupling chemistry: achieving selectivity on a symmetric di-halogenated electrophile. This molecule is a critical intermediate ("linchpin") for constructing fused polycyclic heteroaromatics, particularly indolo[1,2-a]indoles , via subsequent Palladium-catalyzed intramolecular cyclization (Heck or C-H activation cascades).
The Chemoselectivity Challenge
The core difficulty lies in reacting nucleophilic indole with 1,2-dibromobenzene .
-
Site Selectivity: The electrophile has two equivalent bromine atoms.
-
Over-Arylation: Once the mono-arylated product forms, it can theoretically react with a second indole molecule to form 1,2-di(indol-1-yl)benzene.
-
Steric Hindrance: The ortho-bromide in the product creates significant steric strain, which paradoxically aids selectivity (slowing the second coupling) but makes the initial coupling more difficult than with para-substituted systems.
Strategic Solution: This protocol utilizes a Copper(I)/Diamine catalytic system (modified Buchwald-type conditions) with a stoichiometric bias (excess electrophile) to enforce mono-arylation.
Mechanistic Insight: The Cu(I)/Cu(III) Cycle[1]
Understanding the catalytic cycle is essential for troubleshooting. The reaction does not proceed via the Pd(0)/Pd(II) mechanism typical of Buchwald-Hartwig couplings. Instead, it follows a Cu(I)/Cu(III) pathway where the ligand (DMEDA) plays a dual role: solubilizing the copper salt and preventing catalyst aggregation.
Key Mechanistic Steps[2][3]
-
Ligation: Formation of the active [L-Cu-X] species.
-
Deprotonation: The base (K₃PO₄) deprotonates the indole, forming a cuprate complex [L-Cu-Indole].
-
Oxidative Addition: The rate-limiting step where the aryl bromide adds to the copper center, transiently forming a high-energy Cu(III) species.
-
Reductive Elimination: Formation of the C-N bond and regeneration of Cu(I).[1]
Caption: The catalytic cycle for Cu-catalyzed C-N coupling. Note the critical role of the ligand in stabilizing the Cu(III) transition state.
Experimental Protocol
Reagents & Stoichiometry
The choice of stoichiometry is the primary control for selectivity. We use 2.0 equivalents of 1,2-dibromobenzene. This statistical excess ensures that the active copper-indole species is far more likely to encounter a fresh dibromide molecule than a mono-arylated product.
| Component | Role | Equiv. | Notes |
| Indole | Nucleophile | 1.0 | Limiting reagent. |
| 1,2-Dibromobenzene | Electrophile | 2.0 | Excess required to prevent bis-arylation. |
| CuI (Copper Iodide) | Catalyst | 0.10 (10 mol%) | 99.9% purity preferred. White/off-white powder. |
| DMEDA | Ligand | 0.20 (20 mol%) | N,N'-Dimethylethylenediamine. Essential for rate acceleration. |
| K₃PO₄ | Base | 2.1 | Finely ground, anhydrous. |
| Toluene | Solvent | [0.5 M] | Anhydrous, degassed. |
Step-by-Step Methodology
Phase 1: Inert Setup (Critical)
-
Oven-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
Add CuI (19 mg, 0.1 mmol) and Indole (117 mg, 1.0 mmol).
-
Add K₃PO₄ (445 mg, 2.1 mmol). Tip: Grinding the phosphate in a mortar and pestle immediately before use significantly improves conversion rates.
-
Seal the vessel and evacuate/backfill with Argon three times.
Phase 2: Reagent Addition 6. Under positive Argon pressure (or via septum), add anhydrous Toluene (2.0 mL). 7. Add 1,2-Dibromobenzene (472 mg, 240 µL, 2.0 mmol). 8. Add DMEDA (22 µL, 0.2 mmol) last.
- Observation: The solution should turn a blue-green or distinct blue color upon stirring, indicating the formation of the Cu-diamine complex.
Phase 3: Reaction 9. Place the vessel in a pre-heated oil bath at 110 °C . 10. Stir vigorously (800+ rpm). Good mixing is vital as K₃PO₄ is insoluble. 11. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1][2][3][4]
- Time: Typically 14–24 hours.
- Endpoint: Disappearance of Indole.
Phase 4: Workup & Purification 12. Cool to room temperature. 13. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove inorganic salts and copper residues. Wash the pad with EtOAc. 14. Concentrate the filtrate under reduced pressure. 15. Purification: Flash Column Chromatography on Silica Gel.
- Eluent: 100% Hexanes → 98:2 Hexanes/EtOAc.
- Separation: The excess 1,2-dibromobenzene will elute first (very non-polar). The product, 1-(2-bromophenyl)-1H-indole, will elute shortly after. Bis-arylated byproducts (if any) will be more polar.
Workflow Diagram
Caption: Operational workflow for the synthesis of 1-(2-bromophenyl)-1H-indole.
Troubleshooting & Optimization
"Self-Validating" The Reaction
-
Catalyst Color: If the reaction mixture turns dark brown or black immediately upon heating, the catalyst may have precipitated (catalyst death) or oxidation occurred. A healthy Ullmann reaction often maintains a blue/green or stable suspension color.
-
Stalled Reaction: If conversion stops at 50%:
-
Add an additional 5 mol% CuI and 10 mol% DMEDA.
-
Ensure the reaction remains strictly anhydrous; water kills the catalytic cycle by protonating the intermediate amido species.
-
Alternative High-Precision Route
For applications requiring >98% purity or where removing excess dibromide is difficult, use 1-bromo-2-iodobenzene as the electrophile.
-
Why: The C-I bond undergoes oxidative addition ~100x faster than the C-Br bond.
-
Condition Change: Run at 90 °C . The lower temperature ensures reaction only occurs at the iodine, leaving the bromine perfectly intact for downstream chemistry.
References
-
Klapars, A.; Antilla, J. C.; Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 2001 , 123(31), 7727–7729. [Link]
-
Antilla, J. C.; Klapars, A.; Buchwald, S. L. "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society, 2002 , 124(40), 11684–11688. [Link]
-
Sambiagio, C.; Marsden, S. P.; Blacker, A. J.; McGowan, P. C. "Copper-catalysed Ullmann type chemistry: from mechanistic aspects to modern development." Chemical Society Reviews, 2014 , 43, 3525-3550. [Link]
Sources
Application Note: Selective Copper-Catalyzed Synthesis of N-(2-Bromophenyl)indoles
Abstract
This application note details a robust, scalable protocol for the synthesis of N-(2-bromophenyl)indoles via copper-catalyzed Ullmann-type coupling. While traditional Ullmann condensations require harsh conditions (200°C+), this protocol utilizes a CuI/Diamine ligand system to enable coupling at moderate temperatures (80–110°C) with high chemoselectivity.
The resulting N-(2-bromophenyl)indole moiety is a critical "privileged structure" in drug discovery, serving as the immediate precursor for carbazoles (via Pd-catalyzed intramolecular C-H activation) and indoloquinolines . This guide addresses the specific challenge of achieving mono-arylation without affecting the ortho-bromine handle, utilizing the reactivity differential between aryl iodides and aryl bromides.
Introduction & Mechanistic Rationale
The Chemoselectivity Challenge
Synthesizing N-(2-bromophenyl)indole requires reacting an indole with a dihaloarene (e.g., 1-bromo-2-iodobenzene or 1,2-dibromobenzene). The core challenge is chemoselectivity :
-
Site Selectivity: The catalyst must activate the C-X bond at the 1-position (leaving the 2-Br intact for downstream utility).
-
Prevention of Oligomerization: Preventing the N-arylated product from reacting further to form bis-indole species.
The Solution: Reactivity-Controlled Oxidative Addition
This protocol exploits the bond dissociation energy difference between C-I (65 kcal/mol) and C-Br (81 kcal/mol). By employing 1-bromo-2-iodobenzene as the electrophile, the Copper(I) catalyst preferentially undergoes oxidative addition at the C-I bond.
Catalytic System Selection:
-
Precatalyst: CuI (Copper(I) Iodide) is preferred for its stability and solubility in the presence of diamines.
-
Ligand: DMEDA (N,N'-dimethylethylenediamine) or trans-1,2-cyclohexanediamine . These bidentate ligands break down polymeric CuI aggregates, forming reactive monomeric [L-Cu-I] species that are kinetically competent for oxidative addition at lower temperatures.
-
Base: K₃PO₄ (Tribasic Potassium Phosphate). A mild, insoluble inorganic base that buffers the reaction without promoting side reactions common with alkoxides (e.g., nucleophilic attack on the bromide).
Reaction Mechanism & Pathway[1][2][3][4][5][6][7]
The catalytic cycle follows a modified Ullmann pathway involving a Cu(I)/Cu(III) redox couple (or Cu(I)-nucleophile activation).
Caption: The Cu(I)/diamine catalytic cycle.[1] The ligand accelerates the formation of the amido-Cu complex and stabilizes the oxidative addition transition state.
Experimental Protocol
Reagents & Materials Table
| Reagent | Equiv. | Role | Grade/Notes |
| Indole | 1.0 | Nucleophile | >98% purity |
| 1-Bromo-2-iodobenzene | 1.2 | Electrophile | Liquid; d=2.2 g/mL. Critical for selectivity. |
| CuI | 0.05 (5 mol%) | Catalyst | 99.999% trace metals basis preferred. White powder (avoid if green/oxidized). |
| DMEDA | 0.10 (10 mol%) | Ligand | N,N'-Dimethylethylenediamine. Distill if yellow. |
| K₃PO₄ | 2.0 | Base | Fine powder (grind before use if clumpy). Anhydrous. |
| Toluene | Solvent | Solvent | Anhydrous (keep over molecular sieves). |
Step-by-Step Procedure
Scale: 1.0 mmol Indole (117 mg)
-
Reactor Setup:
-
Equip a 15 mL pressure tube or Schlenk flask with a magnetic stir bar.
-
Note: While Cu-catalysis is less oxygen-sensitive than Pd, an inert atmosphere (Argon/Nitrogen) is required for reproducible kinetics.
-
-
Solids Addition:
-
Add CuI (9.5 mg, 0.05 mmol), Indole (117 mg, 1.0 mmol), and K₃PO₄ (425 mg, 2.0 mmol) to the tube.
-
Cycle vacuum/Argon 3 times to remove air.
-
-
Liquids Addition:
-
Under Argon flow, add Toluene (1.0 mL, 1M concentration). High concentration is crucial for reaction rate in Ullmann couplings.
-
Add 1-Bromo-2-iodobenzene (154 µL, 1.2 mmol).
-
Add DMEDA (11 µL, 0.1 mmol) last.
-
Observation: The solution should turn a blue-green or distinct blue color upon ligand addition and stirring.
-
-
Reaction:
-
Seal the vessel tightly.
-
Heat to 110°C in an oil bath or heating block.
-
Stir vigorously (800+ RPM). Mass transfer is critical as K₃PO₄ is insoluble.
-
Time: 14–24 hours.[2] Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[3]
-
Target: Disappearance of Indole.
-
Selectivity Check: Ensure no consumption of the product (formation of bis-indole).
-
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove inorganic salts and copper residues.
-
Wash the filtrate with Water (2 x 10 mL) and Brine (1 x 10 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: 100% Hexanes → 5% EtOAc/Hexanes.
-
Note: The product is usually less polar than the starting indole but close to the aryl halide.
-
Optimization & Troubleshooting Guide
Parameter Screening Data (Representative)
| Variable | Condition | Yield (%) | Note |
| Standard | CuI/DMEDA/K₃PO₄/Toluene/110°C | 92% | High selectivity for I-coupling |
| Ligand | 1,10-Phenanthroline | 75% | Slower rate; harder to remove ligand. |
| Ligand | None | <5% | Ligand is essential at this temp. |
| Base | Cs₂CO₃ | 60% | Lower yield; significant side products observed. |
| Substrate | 1,2-Dibromobenzene (instead of I-Br) | 45% | Requires 130°C; 15% bis-arylation byproduct. |
| Solvent | DMF | 85% | Good yield but harder workup; promotes halide exchange. |
Troubleshooting
-
Problem: Low Conversion (<50%).
-
Cause: Oxidized catalyst (green CuI) or poor stirring.
-
Fix: Use fresh, white CuI. Grind K₃PO₄ to a fine powder. Increase concentration to 2M.
-
-
Problem: Blue/Green solution turns black/brown.
-
Cause: Catalyst decomposition or Cu(0) precipitation.
-
Fix: Ensure strict Argon atmosphere. Add 5 mol% extra ligand.
-
-
Problem: Bis-arylation (Oligomers).
-
Cause: Temperature too high or wrong electrophile.
-
Fix: Strictly use 1-bromo-2-iodobenzene . Do not exceed 110°C.
-
Safety & Hazards
-
1-Bromo-2-iodobenzene: Irritant. Avoid contact with skin.
-
CuI: Toxic to aquatic life. Dispose of heavy metal waste separately.
-
Toluene: Flammable, reproductive toxin. Use in a fume hood.
-
Pressure: Heating toluene to 110°C in a closed vessel generates pressure. Use rated pressure tubes.
References
-
Buchwald, S. L., et al. "A General and Efficient Copper-Catalyzed Method for the N-Arylation of Indoles." Journal of the American Chemical Society, 2002, 124(39), 11684–11688.
-
Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines." Accounts of Chemical Research, 2008, 41(11), 1450–1460.
-
Ackermann, L. "Goldberg Reaction (Amidation)." in Organic-Chemistry.org.
-
Evano, G., Blanchard, N., & Toumi, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, 2008, 108(8), 3054–3131.
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Sources
Using 1-(2-Bromophenyl)-1H-indole in intramolecular Heck cyclization
Application Note: Precision Synthesis of Indolo[1,2-a]quinoline via Intramolecular Pd-Catalyzed Cyclization
Executive Summary
This application note details the protocol for the intramolecular cyclization of 1-(2-Bromophenyl)-1H-indole to form Indolo[1,2-a]quinoline . While often colloquially referred to as an "intramolecular Heck" reaction due to the similarity in conditions (Pd-catalyst, base, heat), this transformation is mechanistically defined as a Palladium-Catalyzed Intramolecular Direct Arylation (C-H Activation) .
The resulting scaffold, indolo[1,2-a]quinoline, is a critical pharmacophore in oncology (DNA intercalators) and a core structure in organic light-emitting diodes (OLEDs) due to its rigid, planar conjugation. This guide provides a robust, scalable protocol emphasizing the Concerted Metalation-Deprotonation (CMD) pathway to ensure high yields and minimize dehalogenated by-products.
Strategic Experimental Design
Successful cyclization relies on three critical parameters: Ligand Sterics, Base Basicity, and Solvent Polarity.
Mechanistic Insight (The "Why")
Unlike a traditional Heck reaction that couples an aryl halide with an olefin, this substrate requires the Palladium center to activate a C(sp²)-H bond at the indole C2 position.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the phenyl ring.
-
C-H Activation (CMD): A carbonate base (CO₃²⁻) coordinates to the Pd(II) species, acting as an intramolecular proton shuttle to deprotonate the indole C2, forming a six-membered palladacycle.
-
Reductive Elimination: The C-C bond forms, releasing the fused tetracyclic product and regenerating Pd(0).
Reagent Selection Matrix
| Component | Recommended Reagent | Role & Rationale |
| Precursor | 1-(2-Bromophenyl)-1H-indole | Starting material.[1] Purity >98% required to prevent catalyst poisoning by sulfur/heavy metals. |
| Catalyst | Pd(OAc)₂ (5–10 mol%) | Cost-effective Pd(II) source. Reduces in situ to Pd(0).[2][3] |
| Ligand | PPh₃ (20–40 mol%) | Standard phosphine. Stabilizes Pd(0). For sterically hindered substrates, switch to PCy₃ or XPhos . |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Essential for the CMD mechanism. Cs₂CO₃ is superior in lower-polarity solvents due to the "Cesium Effect" (higher solubility). |
| Solvent | DMAc or DMF | High-boiling polar aprotic solvents stabilize the polar transition state. |
| Additive | Pivalic Acid (30 mol%) | Optional: Acts as a proton shuttle (Lapointe-Fagnou conditions) to accelerate C-H activation. |
Detailed Protocol
Safety Warning: This reaction involves high temperatures and potential CO generation. Perform all steps in a fume hood. DMAc is hepatotoxic; use double-gloving.
Phase 1: Reaction Assembly
-
Glassware Prep: Oven-dry a 25 mL Schlenk tube or heavy-walled pressure vial containing a magnetic stir bar.
-
Charge Solids: Add the following to the vial:
-
1-(2-Bromophenyl)-1H-indole (1.0 equiv, e.g., 272 mg for 1 mmol scale).
-
Pd(OAc)₂ (0.05 equiv, 11.2 mg).
-
PPh₃ (0.10 equiv, 26.2 mg).
-
K₂CO₃ (2.0 equiv, 276 mg, anhydrous/freshly ground).
-
-
Inert Atmosphere: Cap the vial with a rubber septum. Evacuate and backfill with Argon (or Nitrogen) three times.
-
Solvent Addition: Syringe in anhydrous DMAc (Dimethylacetamide) (Concentration: 0.1 M, e.g., 10 mL).
-
Critical Step: Sparge the solvent with Argon for 10 minutes prior to addition to remove dissolved oxygen, which causes homocoupling or catalyst deactivation.
-
Phase 2: Cyclization
-
Heating: Replace septum with a Teflon-lined screw cap (if using a pressure vial) or keep under positive Argon pressure (Schlenk).
-
Temperature: Heat the block to 130 °C .
-
Duration: Stir vigorously (800 rpm) for 12–16 hours .
-
Checkpoint: The reaction mixture typically turns from yellow/orange to dark brown/black (Pd black formation indicates catalyst death; if this happens too early, yield will suffer).
-
Phase 3: Workup & Purification
-
Cooling: Allow the mixture to cool to room temperature.
-
Filtration: Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with additional Ethyl Acetate.
-
Extraction: Transfer filtrate to a separatory funnel. Wash with:
-
Water (3 x 20 mL) – Crucial to remove DMAc.
-
Brine (1 x 20 mL).
-
-
Drying: Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 90:10).
-
Product:Indolo[1,2-a]quinoline usually elutes as a pale yellow or fluorescent solid.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical CMD (Concerted Metalation-Deprotonation) step which distinguishes this from a standard Heck olefin insertion.
Caption: Catalytic cycle showing the transformation of 1-(2-Bromophenyl)-1H-indole via the CMD pathway.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation (Pd Black). | Increase ligand ratio to 1:4 (Pd:PPh₃) or switch to a more robust catalyst like Pd(PPh₃)₄ . Ensure O₂ is removed. |
| Debrominated By-product | "Hydrodehalogenation" side reaction. | Solvent is "wet" (acting as H-source) or temperature is too high. Use fresh anhydrous DMAc and lower temp to 110 °C. |
| Starting Material Recovery | Steric hindrance or poor solubility. | Switch base to Cs₂CO₃ (better solubility) and add Pivalic Acid (30 mol%) to assist C-H activation. |
| Complex Mixture | Intermolecular polymerization. | Run the reaction more dilute (0.05 M) to favor intramolecular cyclization over intermolecular coupling. |
References
-
Mechanistic Foundation of Intramolecular Arylation: Hartwig, J. F. et al. "Palladium-catalyzed inter- and intramolecular alpha-arylation of amides." Journal of Organic Chemistry, 1998, 63, 6546-6553.[4]
-
Synthesis of Indolo-Fused Heterocycles: Kotipalli, T. et al. "Syntheses of indolo[1,2-a]quinazolinone derivatives via palladium catalyzed intramolecular C–H amidation."[5] RSC Advances, 2014, 4, 2274-2283.
-
Active Catalyst Species (Pd/PPh3 Ratio): Fairlamb, I. J. S. et al.[2] "The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear Pd(I) complex."[2][6] Chemical Science, 2019, 10, 7898-7904.
-
Analogous Indole Cyclization Protocols: Beccalli, E. M. et al. "Pd-catalyzed intramolecular cyclization of indolyl derivatives." Tetrahedron, 2005, 61, 1077-1082.
Sources
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 6. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Palladium-Catalyzed Intramolecular C-H Activation and Functionalization of 1-(2-Bromophenyl)-1H-indole
Executive Summary & Scope
The functionalization of unactivated C-H bonds has revolutionized the synthesis of complex polycyclic heteroaromatics. Substituted indoles and their fused derivatives are highly valuable in pharmaceutical development and organic optoelectronics[1]. Specifically, the intramolecular C-H activation of 1-(2-Bromophenyl)-1H-indole provides direct, step-economical access to the isoindolo[2,1-a]indole tetracyclic core.
This application note provides a comprehensive, self-validating protocol for the palladium-catalyzed intramolecular direct arylation of 1-(2-bromophenyl)-1H-indole. By leveraging a Concerted Metalation-Deprotonation (CMD) pathway, this organopalladium strategy offers superior yields and milder conditions compared to traditional radical-mediated cyclizations[2]. It is also critical to distinguish this specific isoindolo[2,1-a]indole core from its structural isomer, indolo[1,2-a]indole, which is typically accessed via divergent pathways using different starting materials[3].
Mechanistic Insights: The CMD Pathway
Understanding the causality behind the catalytic cycle is essential for rational reaction optimization. The transformation of 1-(2-bromophenyl)-1H-indole into isoindolo[2,1-a]indole is driven by a Pd(0)/Pd(II) catalytic cycle[4].
-
Oxidative Addition: The electron-rich Pd(0) active species inserts into the C–Br bond of the substrate. This step is accelerated by bulky, electron-rich phosphine ligands.
-
Concerted Metalation-Deprotonation (CMD): The critical C-H activation occurs at the C2 position of the indole. Rather than a simple electrophilic aromatic substitution, the cleavage of the C2–H bond is assisted by the carbonate base. The base acts as an intramolecular proton shuttle within the transition state, simultaneously forming the Pd–C bond while breaking the C–H bond.
-
Reductive Elimination: The resulting palladacycle undergoes rapid reductive elimination to forge the new C–C bond, releasing the rigid tetracyclic product and regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Pd-catalyzed intramolecular C-H arylation via the CMD pathway.
Reaction Optimization & Causality
The efficiency of the C-H activation is highly dependent on the synergistic relationship between the ligand, base, and solvent. Table 1 summarizes the optimization data.
Table 1: Optimization of Intramolecular C-H Arylation Conditions
| Entry | Catalyst (5 mol %) | Ligand (10 mol %) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 110 | 45 |
| 2 | Pd(OAc)₂ | PCy₃ | K₂CO₃ | DMF | 110 | 82 |
| 3 | Pd(PPh₃)₄ | None | K₂CO₃ | Toluene | 110 | 65 |
| 4 | Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | DMF | 110 | 94 |
| 5 | Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | Toluene | 110 | 78 |
| 6 | None | PCy₃ | Cs₂CO₃ | DMF | 110 | N.R. |
Note: Yields determined by HPLC integration against an internal standard. N.R. = No Reaction.
Expert Insights on Optimization:
-
Ligand Choice (PCy₃ vs PPh₃): Tricyclohexylphosphine (PCy₃) significantly outperforms triphenylphosphine (PPh₃). The strong σ-donating ability of PCy₃ accelerates the initial oxidative addition into the sterically hindered 2-bromophenyl moiety, while its substantial steric bulk promotes the final reductive elimination step.
-
Base Selection (Cs₂CO₃ vs K₂CO₃): Cesium carbonate yields superior results due to the larger ionic radius of the Cs⁺ cation. This increases the solubility of the base in DMF and creates a more reactive, "naked" carbonate anion that efficiently abstracts the C2 proton during the CMD transition state.
Self-Validating Experimental Protocol
Reagents & Materials
-
Substrate: 1-(2-Bromophenyl)-1H-indole (1.0 mmol, 272.14 g/mol )
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol %, 11.2 mg)
-
Ligand: Tricyclohexylphosphine [PCy₃] (10 mol %, 28.0 mg)
-
Base: Cesium carbonate [Cs₂CO₃] (2.0 equiv, 651.6 mg)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Methodology
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar with Pd(OAc)₂, PCy₃, and Cs₂CO₃.
-
Substrate Addition: Dissolve 272 mg of 1-(2-Bromophenyl)-1H-indole in 5.0 mL of anhydrous DMF. Transfer this solution to the Schlenk tube.
-
Rigorous Degassing (Critical Step): Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Perform three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen will rapidly oxidize the electron-rich PCy₃ ligand and cause the premature precipitation of inactive Palladium black.
-
Thermal Activation: Backfill the tube with Nitrogen and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours. The reaction mixture will transition from a pale yellow suspension to a deep amber solution.
-
In-Process Control (IPC): At the 10-hour mark, extract a 10 µL aliquot under a positive nitrogen flow. Dilute with 1 mL of LC-MS grade Acetonitrile and analyze.
-
Validation Marker: The starting material mass (
272/274) must be fully depleted. The target product, isoindolo[2,1-a]indole, will present a dominant peak at 192 [M+H]⁺ .
-
-
Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and residual Pd species. Wash the organic filtrate with deionized water (3 × 15 mL) and brine (15 mL) to completely partition the DMF into the aqueous layer.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).
-
Isolation: The product, isoindolo[2,1-a]indole, is isolated as a stable solid.
Troubleshooting & Analytical Diagnostics
| Observed Issue | Analytical Marker | Root Cause | Corrective Action |
| Incomplete Conversion | IPC shows persistent | Catalyst poisoning via O₂ ingress or ligand oxidation. | Ensure rigorous freeze-pump-thaw degassing. Verify glovebox atmosphere integrity. |
| Dehalogenation | IPC shows major peak at | Protodepalladation competing with the C-H activation step. | Ensure strict anhydrous conditions. Moisture acts as a proton source. Ensure Cs₂CO₃ is oven-dried prior to use. |
| Homocoupling | IPC shows high molecular weight dimer at | Excess oxidative conditions promoting Pd(II) dimerization pathways. | Reduce reaction temperature to 100 °C and strictly exclude ambient air. |
References
-
The Synthesis of Isoindolo[2, 1-a]indoles via Both Radical and Organopalladium Strategies Synthetic Communications URL:[Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Chemical Reviews URL:[Link]
-
Divergent synthesis of isoindolo[2,1-a]indole and indolo[1,2-a]indole through copper-catalysed C- and N-arylations Tetrahedron URL:[Link]
-
Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization Molecules (MDPI) URL:[Link]
Sources
Application Notes and Protocols for the Preparation of Fused Heterocyclic Systems Using N-Aryl Indoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of N-Aryl Indoles in Fused Heterocycle Synthesis
Fused heterocyclic systems are foundational scaffolds in medicinal chemistry and materials science, exhibiting a vast range of biological activities and photophysical properties. Within this landscape, N-aryl indoles have emerged as exceptionally versatile precursors for the construction of complex, polycyclic architectures. The N-aryl moiety serves a dual purpose: it can act as a handle for intramolecular cyclization reactions and modulate the electronic properties of the indole core, influencing its reactivity and the characteristics of the resulting fused system.
This comprehensive guide provides an in-depth exploration of key synthetic strategies for preparing fused heterocyclic systems from N-aryl indoles. We will delve into the mechanistic underpinnings of these transformations, offering not just procedural steps but also the rationale behind the experimental design. This document is intended to be a practical resource, empowering researchers to select and implement the most suitable methods for their synthetic targets.
I. Transition-Metal-Catalyzed Intramolecular C-H Arylation: A Powerful Tool for Ring Fusion
Transition-metal catalysis, particularly with palladium, rhodium, and copper, has revolutionized the synthesis of fused indoles from N-aryl precursors. These methods often proceed via intramolecular C-H activation and subsequent bond formation, offering a highly efficient and atom-economical approach to complex molecules like carbazoles and other fused systems.[1]
A. Palladium-Catalyzed C-H Arylation
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the intramolecular C-H arylation of N-aryl indoles is a testament to its power.[2][3] These reactions typically involve the formation of a palladacycle intermediate, followed by reductive elimination to forge the new C-C bond.[4]
Mechanism of Palladium-Catalyzed Intramolecular C-H Arylation
The generally accepted mechanism involves the oxidative addition of an aryl halide (if present as a directing group) to a Pd(0) species, or the direct C-H activation of the N-aryl ring by a Pd(II) catalyst. This is followed by intramolecular C-H activation of the indole core to form a six-membered palladacycle. Reductive elimination then furnishes the fused heterocyclic system and regenerates the active palladium catalyst.[5]
Protocol 1: Synthesis of Indolo[3,2-a]carbazoles via Pd-Catalyzed Twofold Oxidative Cyclization [6]
This protocol describes a rapid and efficient route to 9-methoxycarbonylindolo[3,2-a]carbazole derivatives.
-
Materials:
-
Substituted N-(2-bromophenyl)-N-phenylamine derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Pivalic acid (PivOH, as solvent)
-
-
Procedure:
-
To a reaction vessel, add the substituted N-(2-bromophenyl)-N-phenylamine derivative, Pd(OAc)₂, and K₂CO₃.
-
Add pivalic acid as the solvent.
-
Stir the mixture at 120 °C for 48-72 hours under an air atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indolo[3,2-a]carbazole.
-
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | K₂CO₃ | PivOH | 120 | 72 | 60-85 |
| Pd(OAc)₂ | Cs₂CO₃ | DMAc | 130 | 48 | 55-75 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | 110 | 48 | 40-60 |
Table 1: Comparison of reaction conditions for the synthesis of Indolo[3,2-a]carbazoles.[6]
B. Rhodium-Catalyzed Annulation
Rhodium catalysts offer a complementary approach to palladium, often exhibiting different reactivity and selectivity profiles.[7] Rh(III)-catalyzed C-H activation/annulation reactions have proven particularly effective for the synthesis of diverse indole-fused polycycles.[8][9]
Protocol 2: Rhodium-Catalyzed Oxidative Annulation of 2-Arylindoles with Alkenes [8]
This method allows for the synthesis of 6H-isoindolo[2,1-a]indoles through a C-H olefination and subsequent intramolecular aza-Michael addition.
-
Materials:
-
2-Arylindole (1.0 equiv)
-
Alkene (2.0 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
Tetrabutylammonium acetate (n-Bu₄NOAc, 1.0 equiv)
-
Xylenes (solvent)
-
-
Procedure:
-
In a sealed tube, combine the 2-arylindole, alkene, [Cp*RhCl₂]₂, and n-Bu₄NOAc.
-
Add xylenes as the solvent.
-
Heat the reaction mixture at 140 °C for 20 hours under an air atmosphere.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 6H-isoindolo[2,1-a]indole product.
-
C. Copper-Catalyzed Cyclization
Copper catalysis provides a more economical alternative to palladium and rhodium for certain transformations.[10][11] Copper-catalyzed Ullmann-type couplings are a classic method for N-arylation, and intramolecular variations can be used to construct fused systems.[12][13]
II. Photoredox Catalysis: A Mild Approach to Fused Indoles
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis.[14] For the preparation of fused indoles, this methodology often involves the generation of radical intermediates that undergo cascade cyclization reactions under mild conditions.[1][15][16]
Mechanism of Photoredox-Catalyzed Radical Cyclization
A typical photoredox cycle begins with the excitation of a photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) by visible light. The excited photocatalyst can then engage in single-electron transfer (SET) with the N-aryl indole substrate, generating a radical cation. This intermediate can then undergo intramolecular cyclization onto an appended alkene or other radical acceptor, followed by further reaction steps to yield the final fused product.[17]
Protocol 3: De novo Synthesis of Tryptanthrin via a Photocatalytic Strategy [18]
This protocol utilizes Rose Bengal as a photocatalyst for the synthesis of tryptanthrin from commercially available substituted indoles.
-
Materials:
-
Substituted indole (1.0 equiv)
-
Rose Bengal (photocatalyst, 1-5 mol%)
-
Solvent (e.g., acetonitrile, methanol)
-
Visible light source (e.g., blue LEDs)
-
-
Procedure:
-
Dissolve the substituted indole and Rose Bengal in the chosen solvent in a suitable reaction vessel.
-
Irradiate the reaction mixture with visible light while stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain tryptanthrin.
-
III. Acid-Catalyzed Cyclization: The Classic Pictet-Spengler Reaction and its Variants
The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydro-β-carbolines and related fused indole systems.[19] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.[20]
Mechanism of the Pictet-Spengler Reaction
The reaction is initiated by the formation of an iminium ion from the condensation of the amine and the carbonyl compound. Under acidic conditions, the indole nucleus acts as a nucleophile and attacks the electrophilic iminium ion, leading to the formation of a spirocyclic intermediate. A subsequent rearrangement and deprotonation yield the final tetrahydro-β-carboline product.[19]
Protocol 4: Thia-Pictet-Spengler Reaction for the Synthesis of Thiazino[4,3-a]indoles [21]
This protocol describes a stereoselective synthesis of N-fused thiazinoindole derivatives.
-
Materials:
-
Indole bearing an N-tethered thiol (1.0 equiv)
-
Vinylogous thiocarbonate (1.1 equiv)
-
Brønsted or Lewis acid catalyst (e.g., p-TsOH, BF₃·OEt₂)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
To a solution of the indole with the N-tethered thiol in DCM, add the vinylogous thiocarbonate.
-
Add the acid catalyst and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
| Acid Catalyst | Temperature (°C) | Time (h) | Diastereomeric Ratio | Yield (%) |
| p-TsOH | 25 | 4 | >95:5 | 85 |
| BF₃·OEt₂ | 0 to 25 | 6 | 90:10 | 78 |
| Sc(OTf)₃ | 25 | 8 | 85:15 | 72 |
Table 2: Comparison of catalysts for the Thia-Pictet-Spengler reaction.[21]
IV. Synthesis of Specific Fused Systems
A. Carbazole Synthesis
Carbazoles are an important class of fused heterocycles with applications in materials science and medicinal chemistry. A common strategy for their synthesis from N-aryl indoles involves an oxidative cyclization.
Protocol 5: Metal-Free Synthesis of Substituted Carbazoles
This protocol describes an NH₄I-promoted indole-to-carbazole strategy.
-
Materials:
-
Indole (1.0 equiv)
-
Ketone (e.g., cyclohexanone, 2.0 equiv)
-
Nitroolefin (1.2 equiv)
-
Ammonium iodide (NH₄I, 20 mol%)
-
1,4-Dioxane (solvent)
-
-
Procedure:
-
In a sealed tube, combine the indole, ketone, nitroolefin, and NH₄I in 1,4-dioxane.
-
Heat the reaction mixture at 150 °C for 24 hours under an argon atmosphere.
-
After cooling, dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the carbazole derivative.
-
B. Tryptanthrin Synthesis
Tryptanthrin and its derivatives are a class of natural products with a range of biological activities. Several synthetic approaches have been developed, often involving the condensation of an isatin derivative with isatoic anhydride or a related precursor.[22][23][24][25]
Protocol 6: Copper(I)-Catalyzed Synthesis of Tryptanthrin [24]
This method describes a mild synthesis of tryptanthrin from two identical isatin molecules.
-
Materials:
-
Isatin (2.0 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
Potassium bicarbonate (KHCO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a reaction flask, add isatin, CuI, and KHCO₃.
-
Add DMF and stir the mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield tryptanthrin.
-
V. Conclusion and Future Outlook
The synthesis of fused heterocyclic systems from N-aryl indoles is a dynamic and rapidly evolving field. The methodologies outlined in this guide, from transition-metal-catalyzed C-H activations to modern photoredox and classic acid-catalyzed reactions, provide a powerful toolkit for accessing a diverse array of complex molecular architectures. The choice of synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired functional group tolerance. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can anticipate even more efficient, selective, and sustainable methods for the preparation of these valuable compounds in the years to come.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium-Catalyzed Oxidative Annulation of 2- or 7-Arylindoles with Alkenes/Alkynes Using Molecular Oxygen as the Sole Oxidant Enabled by Quaternary Ammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoredox-Catalyzed Cascade Reactions Involving Aryl Radical: Total Synthesis of (±)-Norascyronone A and (±)-Eudesmol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Photoredox nickel-catalyzed radical cyclization of N-arylacrylamides with alkyl bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. De novo synthesis of tryptanthrin and its derivatives from indole: engineering a sustainable photocatalytic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. Stereoselective synthesis of thiazino[4,3-a]indoles using the thia-Pictet–Spengler reaction of indoles bearing N-tethered thiols and vinylogous thiocarbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Discovery of Tryptanthrin and Its Derivatives and Its Activities against NSCLC In Vitro via Both Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Copper(i)-catalyzed synthesis of natural alkaloid tryptanthrin and its derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Cross-coupling reactions of 1-(2-Bromophenyl)-1H-indole with aryl boronic acids
Application Note: Cross-Coupling of 1-(2-Bromophenyl)-1H-indole with Aryl Boronic Acids
Executive Summary
The palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(2-bromophenyl)-1H-indole with aryl boronic acids is a pivotal transformation in the synthesis of 1-(biphenyl-2-yl)-1H-indoles . These biaryl scaffolds serve as critical intermediates for the construction of Indolo[1,2-f]phenanthridines via subsequent intramolecular C-H arylation. These fused tetracyclic systems are highly valued in organic electronics (OLEDs) and as biological probes due to their unique photophysical properties.
This guide addresses the specific challenges posed by the steric hindrance of the ortho-indole substituent. It provides two validated protocols: a robust standard method using Pd(dppf)Cl₂ and a high-performance method using Pd(OAc)₂/S-Phos for sterically demanding or electron-poor boronic acids.
Scientific Background & Mechanistic Insight
The Steric Challenge
The substrate, 1-(2-bromophenyl)-1H-indole, features a bulky indole ring ortho to the reactive carbon-bromine bond. This steric congestion significantly retards the oxidative addition step of the catalytic cycle. Furthermore, the resulting Pd(II) intermediate is crowded, which can impede transmetalation with the aryl boronic acid.
Mechanistic Pathway
The reaction follows the catalytic cycle depicted below. The choice of ligand is critical: bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) enforce a wide bite angle, stabilizing the Pd(II) species, while bulky monodentate phosphines like S-Phos facilitate oxidative addition into hindered halides and promote reductive elimination.
Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition bottleneck caused by the ortho-indole substituent.
Experimental Protocols
Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)
Recommended for: Standard library synthesis, electron-rich to neutral boronic acids.
Rationale: Pd(dppf)Cl₂ is exceptionally robust for heteroaryl cross-couplings. The ferrocenyl backbone confers stability at the elevated temperatures required to overcome the steric barrier.
Materials:
-
1-(2-Bromophenyl)-1H-indole (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: 2M Aqueous Na₂CO₂ or K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane or DME (Dimethoxyethane)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a stir bar) with the indole substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M aq. Na₂CO₃ (1.5 mL) via syringe.
-
Reaction: Heat the mixture to 90–100 °C for 4–12 hours.
-
Note: Monitor by TLC/LCMS. The starting bromide is bulky; if conversion stalls, add 2 mol% fresh catalyst.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: The "High-Performance" Method (S-Phos)
Recommended for: Highly sterically hindered boronic acids, electron-poor substrates, or scale-up.
Rationale: S-Phos (Buchwald Ligand) creates a highly active Pd(0) species that facilitates oxidative addition into hindered chlorides/bromides and prevents the formation of inactive palladium dimers.
Materials:
-
Pre-catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%) OR X-Phos Pd G2 (2 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1) or n-Butanol
Step-by-Step Procedure:
-
Catalyst Activation: If using Pd(OAc)₂/S-Phos, pre-stir the palladium salt and ligand in the solvent for 5 minutes under Argon to form the active complex (solution turns yellow/orange).
-
Addition: Add the indole substrate (1.0 mmol), boronic acid (1.5 equiv), and solid K₃PO₄ (3.0 mmol).
-
Reaction: Heat to 100 °C for 2–6 hours.
-
Tip: This system is often faster than Protocol A.
-
-
Workup: Standard aqueous extraction as described in Protocol A.
Optimization & Data Analysis
When adapting this reaction for new analogs, systematic screening is vital. Use the table below to guide optimization.
Table 1: Optimization Parameters
| Parameter | Standard Condition | Alternative (For Difficult Cases) | Effect / Rationale |
| Solvent | DME/Water or Dioxane/Water | Toluene/Water or n-Butanol | Toluene is non-polar, often better for S-Phos. n-Butanol aids solubility of polar substrates. |
| Base | Na₂CO₃ or K₂CO₃ | K₃PO₄ or Cs₂CO₃ | K₃PO₄ is more basic and often superior for hindered couplings. Cs₂CO₃ ("Cesium Effect") aids solubility. |
| Temp | 80–100 °C | 110–120 °C (Microwave) | Higher energy overcomes the steric barrier of the ortho-indole. |
| Ligand | dppf | S-Phos, X-Phos, PCy₃ | Bulky, electron-rich phosphines boost oxidative addition rates. |
Optimization Workflow
Caption: Figure 2. Decision tree for optimizing reaction conditions based on LCMS feedback.
Troubleshooting Guide
-
Problem: Protodeboronation (Ar-B(OH)₂ → Ar-H)
-
Cause: Electron-rich boronic acids or high water content at high temperatures.
-
Solution: Use the corresponding Boronic Ester (Pinacol ester) instead of the acid. Switch to anhydrous solvent with solid base (Cs₂CO₃).
-
-
Problem: Homocoupling of Boronic Acid (Ar-Ar)
-
Problem: No Reaction (Starting Material Recovery)
-
Cause: Catalyst deactivation or extreme steric hindrance.
-
Solution: Switch to Protocol B (S-Phos) . Increase temperature to 120°C using a microwave reactor.
-
References
-
Synthesis of Indolo[1,2-f]phenanthridines
-
General Protocol for Hindered Suzuki Couplings
- Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles (Demonstr
- Source:Molecules2010, 15(11), 7840-7848.
-
URL:[Link]
-
Advanced Catalysts (S-Phos)
-
C-H Activation Context
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Synthesis of indolo[1,2-f]phenanthridines from palladium-catalyzed reactions of arynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Synthesis of indolo[1,2-f]phenanthridines by Pd-catalyzed domino C-N coupling/hydroamination/C-H arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing catalyst loading for Ullmann coupling of indoles
Topic: Optimizing Catalyst Loading for N-Arylation of Indoles Ticket ID: ULL-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
🟢 System Status: ONLINE
Welcome to the Ullmann Optimization Hub. You are likely here because your indole coupling is either stalling, requiring excessive catalyst (10–20 mol%), or suffering from reproducibility issues. Unlike Palladium catalysis, where "more is often better," Copper catalysis operates on a delicate balance of solubility, disproportionation, and active species stabilization.
This guide moves beyond basic recipes to the causality of catalyst failure.
📂 Module 1: The Core Logic (Mechanism & Loading)
Q: Why does my reaction fail at 1 mol% CuI but work at 10 mol%? It’s not linear.
A: This is the classic "Threshold Effect" in copper catalysis. Unlike Pd, Cu(I) is prone to two major deactivation pathways that destroy the catalyst before it enters the cycle:
-
Oxidation: Trace oxygen converts active Cu(I) to inactive Cu(II) (often green/blue species). At low loadings (1 mol%), even ppm-levels of
can quench the entire catalyst load. -
Disproportionation: In the absence of stabilizing ligands,
. The Cu(0) precipitates as "copper mirror" or black dust (inactive), and Cu(II) is inactive without a reducing environment.
The Fix: You are not just optimizing loading; you are optimizing ligand coverage. The ligand (L) shifts the equilibrium toward the active monomeric Cu(I)L species and prevents disproportionation.
Visualization: The Active Species Lifecycle
The following diagram illustrates the precarious balance of the active Cu(I) species.
Figure 1: The Active Species Lifecycle. Note that "Catalyst Death" (Red/Black) competes with the productive cycle (Green/Blue).
📂 Module 2: Ligand Selection Matrix
Q: Which ligand system should I use to lower loading?
A: Industry standard protocols generally fall into two "schools" of thought. Choosing the wrong one for your substrate class is the most common cause of high-loading requirements.
| Feature | The "Ma" System (Amino Acids) | The "Buchwald" System (Diamines) |
| Key Ligands | L-Proline, | trans-1,2-Cyclohexanediamine, DMEDA |
| Best For | Aryl Iodides & Bromides | Aryl Bromides & Chlorides |
| Temp Range | 40°C – 90°C (Milder) | 80°C – 110°C (Standard) |
| Solvent | DMSO, DMF (Polar Aprotic) | Toluene, Dioxane (Non-polar) |
| Mechanism | Forms anionic Cu species; accelerates oxidative addition via | Forms neutral Cu species; prevents aggregation; solubilizes CuI in non-polar media. |
| Loading Target | 1 – 5 mol% | 5 – 10 mol% |
Recommendation:
-
Start with: CuI (5 mol%) + L-Proline (10 mol%) +
in DMSO at 80°C if you have an Aryl Iodide. -
Switch to: CuI (5 mol%) + DMEDA (10 mol%) +
in Toluene at 110°C if you have a hindered Aryl Bromide.
📂 Module 3: Troubleshooting & Diagnostics
Q: My reaction mixture turned green/blue. Is this normal?
A: No. This is a critical failure signature.
-
Diagnosis: Cu(I) has oxidized to Cu(II).[1][2] Cu(II) is generally inactive for Ullmann coupling unless a reducing agent is present.
-
Root Cause: Poor de-gassing of solvent or a leak in the reaction vessel.
-
Fix: Ensure rigorous freeze-pump-thaw cycles or sparging with Argon. Add a reductant like Sodium Ascorbate (5–10 mol%) to resurrect the catalyst in situ.
Q: I see a "induction period" where nothing happens for 2 hours, then it surges. Why?
A: This indicates a Base Solubility issue.
-
Mechanism: The reaction requires the deprotonation of the indole. Inorganic bases like
or are sparingly soluble in organic solvents. The reaction is starved of "active" indole until enough base dissolves. -
Fix:
-
"The Grind": Physically grind your base into a fine powder before use.
-
Additives: Add 1–2 drops of water or a phase transfer catalyst (PEG-400) to assist base solubility.
-
Diagnostic Workflow
Use this logic tree to debug stalled reactions.
Figure 2: Troubleshooting Logic Tree for Copper-Catalyzed Indole Coupling.
📂 Module 4: Experimental Protocol (Self-Validating)
Protocol: Determination of Minimum Effective Loading (MEL)
Do not blindly use 10 mol%. Use this screen to find the MEL.
Reagents:
-
Indole (1.0 equiv)
-
Aryl Halide (1.2 equiv)
-
Base:
(2.0 equiv, finely ground) -
Catalyst: CuI (99.999% purity preferred to avoid Fe contaminants)
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (Buchwald) OR L-Proline (Ma)
Step-by-Step:
-
Stock Solution Prep (The "Master Mix"):
-
Prepare a stock solution of CuI and Ligand in the solvent (e.g., Toluene) under Argon.
-
Ratio Rule: Always maintain Ligand:Cu = 2:1 . If you lower Cu, lower Ligand proportionally, but never go below 2:1.
-
Why? Excess ligand ensures every Cu atom is wrapped, preventing the "Death" pathway (Fig 1).
-
-
The Gradient Screen: Set up 4 vials with the following loadings (using the stock solution):
-
Vial A: 10 mol% Cu / 20 mol% Ligand (Control)
-
Vial B: 5 mol% Cu / 10 mol% Ligand
-
Vial C: 2.5 mol% Cu / 5 mol% Ligand
-
Vial D: 1 mol% Cu / 2 mol% Ligand
-
-
Execution:
-
Add solid reagents (Indole, Aryl Halide, Base) to vials.
-
Evacuate and backfill with Argon (3x).
-
Inject the specific volume of Catalyst Stock Solution to each vial.
-
Heat to 90°C – 110°C.
-
-
Sampling (The Validation):
-
Take an aliquot at 1 hour .
-
Success Marker: If Vial A (10%) is <10% converted, your system is wet or oxidized (System Failure).
-
Optimization Marker: If Vial B (5%) conversion
Vial A (10%), then 10% is wasteful. Move to Vial C.
-
📚 References & Authority
-
The "Ma" System (Amino Acids):
-
Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds." Journal of the American Chemical Society, 2002.
-
Significance: Established the acceleration effect of amino acids, allowing milder conditions.
-
-
The "Buchwald" System (Diamines):
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles."[3] Journal of the American Chemical Society, 2001.
-
Significance: Introduced diamine ligands to prevent catalyst aggregation and enable aryl chloride coupling.
-
-
Mechanism & Deactivation:
-
Jones, G. O., et al. "Computational Studies on the Mechanism of the Copper-Catalyzed C-N Cross-Coupling Reactions." Journal of the American Chemical Society, 2007.
-
Significance: Validates the oxidative addition/reductive elimination pathway and the role of the ligand in lowering activation energy.
-
-
Catalyst Deactivation Pathways:
-
Nguyen, B. N., et al. "Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions." Chemical Science, 2017.[4]
-
Significance: definitive work on why high loading is often required (base solubility, induction periods, and disproportionation).
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of Cu-Catalyzed Iododeboronation: A Description of Ligand-Enabled Transmetalation, Disproportionation, and Turnover in Cu-Mediated Oxidative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Controlling Regioselectivity in Indole Arylation
Welcome to the Advanced C–H Functionalization Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to control the regioselectivity of indole arylation. The indole core presents a unique challenge: it is a highly electron-rich heterocycle with multiple competing reactive sites. Electrophilic aromatic substitution (SEAr) overwhelmingly favors the C3 position, while thermodynamic deprotonation often favors C2. Furthermore, the benzenoid ring (C4–C7) remains electronically isolated and notoriously difficult to functionalize without pre-activation.
This guide bridges the gap between theoretical organometallic chemistry and benchtop execution. Below, we troubleshoot common regioselectivity failures, explain the mechanistic causality behind ligand and directing-group choices, and provide self-validating protocols to ensure your catalytic cycles remain robust.
Section 1: Core Principles of Indole Regioselectivity
Before troubleshooting specific reactions, it is critical to understand the logical flow of regiocontrol. The decision tree below outlines how innate reactivity can be overridden by specific catalyst systems or directing groups.
Indole Regioselectivity Decision Tree for C-H Arylation.
Section 2: Troubleshooting C2 vs. C3 Arylation
Q: I am attempting a Pd-catalyzed oxidative C–H arylation of N-(phenylsulfonyl)indole, but I keep getting an intractable mixture of C2 and C3 arylated products. How can I achieve strict regiocontrol?
A: Your mixture is the result of competing catalytic pathways. In standard ligand-free conditions, the innate nucleophilicity of the indole C3 position competes with the thermodynamically favored C2 position. To control this, you must shift from substrate-control to catalyst-control. Research demonstrates that using an electrophilic, ligand-free Pd(OTs)₂ system (generated in situ from Pd(OAc)₂ and TsOH·H₂O) drives the reaction via a C2-selective oxidative-Heck pathway (1)[1]. Conversely, introducing a bidentate nitrogen ligand, such as 4,5-diazafluoren-9-one (DAF), alters the mechanism entirely to a C3-selective C–H activation/reductive elimination pathway[1].
Quantitative Data: Pd-Catalyzed Selectivity
| Catalyst System | Ligand | Dominant Pathway | Major Product | Selectivity (C2:C3) | Typical Yield |
| Pd(OAc)₂ + TsOH·H₂O | None | Oxidative-Heck | C2-Aryl Indole | > 10:1 | ~81% |
| Pd(OAc)₂ + TsOH·H₂O | DAF | C–H Activation | C3-Aryl Indole | < 1:10 | ~85% |
| (Data derived from aerobic oxidative coupling studies using O₂ as the oxidant[1]) |
Protocol 1: Self-Validating Catalyst-Controlled Pd-Arylation
-
Catalyst Preparation: In a flame-dried Schlenk flask, combine N-(phenylsulfonyl)indole (0.2 mmol), aryl boronic acid (0.4 mmol), and Pd(OAc)₂ (10 mol%).
-
Validation Checkpoint: Ensure the Pd(OAc)₂ is a vibrant orange/red powder. Brown or black discoloration indicates Pd(0) aggregation (catalyst death) before the reaction has even begun.
-
-
Acid/Ligand Addition: Add TsOH·H₂O (40 mol% for C2; 80 mol% for C3). If targeting C3, add the DAF ligand (10 mol%).
-
Solvation: Add 1 mL of an AcOH/trifluoroethanol solvent mixture.
-
Validation Checkpoint: The solution should be homogeneous. If targeting C3 with DAF, a distinct color shift (typically deeper yellow/orange) should occur upon ligand-metal coordination.
-
-
Reaction Execution: Purge the flask with O₂ (1 atm) and heat to 60 °C for 17 h.
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material and the appearance of a single major product spot confirms successful regiocontrol. A smear or multiple closely eluting spots indicates ligand failure or oxidant depletion.
-
Q: I'm using a Cu(II) catalyst for direct arylation. My free (NH)-indole gives exclusively C3 arylation, but my SAR campaign requires the C2 isomer. How do I force C2 selectivity without switching to Palladium?
A: The causality here lies in the stability of the metallated intermediate. In Cu(II)-catalyzed systems, the reaction proceeds via a Cu(III)-aryl species that initially undergoes electrophilic addition at the C3 position. To achieve C2 selectivity, you must induce a 1,2-migration of the metal-aryl complex. By protecting the indole nitrogen with an electron-withdrawing acetyl group (N-Ac), you destabilize the C3-adduct, forcing the Cu(III)-aryl group to migrate from C3 to C2 prior to reductive elimination (2)[2].
Quantitative Data: Cu-Catalyzed Selectivity Migration
| Indole N-Substituent | Catalyst | Putative Intermediate | Major Regioisomer | Selectivity |
| Free (N-H) | Cu(II) | C3-Cu(III)-Aryl | C3-Aryl Indole | Exclusive |
| N-Alkyl | Cu(II) | C3-Cu(III)-Aryl | C3-Aryl Indole | Exclusive |
| N-Acetyl | Cu(II) | C2-Cu(III)-Aryl (post-migration) | C2-Aryl Indole | Exclusive |
| (Data derived from Cu(II)-catalyzed functionalization processes[2][3]) |
Protocol 2: Self-Validating Cu(II)-Catalyzed Arylation
-
Reagent Mixing: Dissolve the indole substrate (N-H for C3, N-Ac for C2) and the diaryliodonium salt (1.2 equiv) in DCE.
-
Catalyst Addition: Add Cu(OTf)₂ (10 mol%) and a mild base (e.g., 2,6-di-tert-butylpyridine).
-
Validation Checkpoint: The solution should take on a pale blue/green tint characteristic of active Cu(II) species in solution.
-
-
Heating & Migration: Heat the reaction mixture to 70 °C.
-
Validation Checkpoint: After 2 hours, sample the reaction for crude ¹H-NMR. The shift of the pyrrole proton (C2-H or C3-H) will confirm the site of initial electrophilic addition. For N-Ac substrates, you should observe the disappearance of the C2-H signal, confirming successful Cu(III) migration.
-
-
Workup: Quench with aqueous NH₄Cl and extract with EtOAc.
Section 3: Breaching the Benzenoid Ring (C4–C7)
Q: My target requires arylation at the C7 position, but standard cross-coupling conditions only functionalize the pyrrole ring (C2/C3). How do I redirect the metal catalyst to the benzenoid C–H bonds?
A: Functionalizing the benzenoid core requires completely overriding the innate C2/C3 reactivity using a covalently attached, sterically demanding directing group (DG). For C7 arylation, installing a phosphinoyl group (e.g., N-P(O)tBu₂) or a dialkylphosphine group (e.g., N-PtBu₂) on the indole nitrogen is highly effective. These DGs coordinate the transition metal (Pd or Rh), forming a favorable five-membered metallacycle via C7 C–H cleavage. This is kinetically preferred over the highly strained four-membered metallacycle that would form at C2 (4)[4][5].
Mechanistic Pathway of Directing-Group Mediated C7 Arylation.
Protocol 3: Self-Validating Rh-Catalyzed C7 Arylation
-
Substrate Preparation: Synthesize and purify the N-PtBu₂ protected indole.
-
Validation Checkpoint: Run a ³¹P-NMR. A single sharp peak confirms the integrity of the directing group. Oxidation of the phosphine will drastically alter the chemical shift and poison the Rh catalyst.
-
-
Reaction Setup: In a glovebox, combine the protected indole, aryl bromide (1.5 equiv), [Rh(cod)Cl]₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) in toluene.
-
Validation Checkpoint: The suspension must remain strictly anhydrous. The presence of Ag₂CO₃ acts as a halide scavenger; its suspension should remain distinct.
-
-
Catalytic Cycle: Heat to 110 °C for 24 h.
-
Validation Checkpoint: Upon completion, the precipitation of AgBr (a yellowish-white solid) is a visual confirmation of successful oxidative addition and halide abstraction.
-
-
Isolation: Filter through Celite to remove silver salts and concentrate for column chromatography.
References
-
Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - nih.gov - 1
-
Cu(II)-Catalyzed Direct and Site-Selective Arylation of Indoles Under Mild Conditions - researchgate.net - 2
-
Cu(II)-catalyzed Direct and Site-Selective Arylation of Indoles Under Mild Conditions (JACS) - nih.gov - 3
-
Rhodium-catalyzed, P-directed selective C7 arylation of indoles - nih.gov - 4
-
Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position - acs.org - 5
Sources
- 1. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cu(II)-catalyzed direct and site-selective arylation of indoles under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion in Buchwald-Hartwig indole synthesis
Welcome to the Technical Support Center for Buchwald-Hartwig Indole Synthesis .
Indoles present a unique mechanistic challenge in palladium-catalyzed C–N cross-coupling. Because the nitrogen lone pair is delocalized into the aromatic
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize low-conversion Buchwald-Hartwig aminations involving indole substrates.
Diagnostic Workflow: Isolating the Bottleneck
Before altering your reaction conditions, you must identify where the catalytic cycle is failing. Use the logic tree below to determine if your low conversion is due to catalyst death, mass transfer limitations, or competing kinetic pathways.
Diagnostic workflow for isolating the root cause of low conversion in indole N-arylation.
Expert FAQs: Diagnosing Low Conversion
Q1: My reaction shows <10% conversion of the indole, but the aryl halide is completely consumed. What is happening? A: This is a classic symptom of hydrodehalogenation , where the aryl halide is reduced rather than coupled.
-
Causality: In the Buchwald-Hartwig cycle, oxidative addition of the aryl halide to Pd(0) is usually fast. However, because indoles are poor nucleophiles, their coordination to the resulting Pd(II)-aryl complex is the rate-limiting step. If this step is too slow, the Pd(II) intermediate extracts a hydride from the solvent or an aliphatic amine additive, leading to premature reductive elimination of the dehalogenated arene.
-
Solution: Switch to a highly electron-rich, sterically demanding dialkylbiaryl phosphine ligand like tBuBrettPhos or XPhos . These ligands accelerate the reductive elimination step and stabilize the Pd center, outcompeting the degradation pathway. [1]
Q2: I am getting a mixture of N-arylated and C3-arylated indoles, which is ruining my yield. How do I control regioselectivity? A: Indoles are ambident nucleophiles. While N-arylation is thermodynamically favored, C3-arylation can be kinetically favored under certain conditions.
-
Causality: The choice of base dictates the coordination mode of the indole. Excessively strong bases (like NaOtBu) can generate a "naked" indolide anion that attacks the Pd(II) complex through the highly electron-rich C3 carbon, especially if the ligand is small enough to allow this trajectory.
-
Solution: Utilize a milder base such as K₃PO₄ or Cs₂CO₃ combined with a bulky ligand like Me₄tBuXPhos . The extreme steric bulk of the ligand physically blocks the C3 carbon from approaching the inner coordination sphere of the palladium, forcing the reaction exclusively through the nitrogen atom. [2]
Q3: The reaction simply stalls at 30-40% conversion. Both starting materials remain intact. Is my catalyst dying? A: Yes, premature catalyst death is the most common cause of a stalled reaction.
-
Causality: Traditional palladium sources like Pd(OAc)₂ require in situ reduction to generate the active Pd(0) species. This reduction is inefficient and often leaves unligated Pd(II) in solution, which rapidly aggregates into catalytically dead "palladium black." Furthermore, if your indole contains coordinating groups (e.g., a 2-pyridyl substituent), it can poison the catalyst.
-
Solution: Transition to Palladium G3 or G4 precatalysts (e.g., XPhos Pd G3). These air-stable complexes rapidly and quantitatively generate the active monoligated
species under mild basic conditions, ensuring a high concentration of the active catalyst without requiring harsh reduction steps. [3]
Quantitative Optimization Matrix
Use the following data-driven matrix to select your starting conditions based on the specific electronic and steric nature of your indole substrate.
| Substrate Class | Recommended Precatalyst / Ligand | Optimal Base | Preferred Solvent | Expected Conversion |
| Unhindered Indole + Aryl Bromide | XPhos Pd G3 / XPhos | NaOtBu (1.5 eq) | Toluene (100 °C) | >90% (High N-selectivity) |
| Electron-Deficient Indole | tBuBrettPhos Pd G3 / tBuBrettPhos | K₃PO₄ (2.0 eq) | 1,4-Dioxane (110 °C) | >85% (Suppresses dehalogenation) |
| Base-Sensitive Functional Groups | RuPhos Pd G3 / RuPhos | Cs₂CO₃ (2.0 eq) | t-Amyl Alcohol (90 °C) | >80% (Prevents degradation) |
| Intramolecular Cyclization | BrettPhos Pd G3 / BrettPhos | LiHMDS (1.2 eq) | THF (70 °C) | >95% (Rapid cyclization) |
Standard Operating Procedure (SOP): Self-Validating Protocol
To ensure scientific integrity and reproducibility, follow this self-validating methodology for setting up a Buchwald-Hartwig indole N-arylation. Every step includes a physical or analytical check to verify the system is functioning correctly before proceeding.
Step 1: Catalyst Activation & Complexation
-
In a glovebox or using standard Schlenk technique, charge an oven-dried reaction vial with XPhos Pd G3 (2 mol%) and XPhos (2 mol%) .
-
Add 1.0 mL of anhydrous Toluene and stir for 5 minutes at room temperature.
-
Causality: Pre-mixing ensures the formation of the active
species before introducing the base, which could otherwise degrade unligated Pd. -
Self-Validation Check: The solution must transition from a suspension to a clear, deeply colored (often red/orange) homogeneous solution. If it remains cloudy or turns black, the catalyst has aggregated; abort the reaction and source fresh reagents.
Step 2: Substrate and Base Addition
-
Add the Indole (1.0 equiv) and Aryl Halide (1.2 equiv) to the active catalyst solution.
-
Add finely ground NaOtBu (1.5 equiv) .
-
Causality: The base is required to deprotonate the indole, facilitating the formation of the Pd-amido complex prior to reductive elimination.
-
Self-Validation Check: Inspect the base before addition. If the NaOtBu is clumped or sticky, it has absorbed atmospheric moisture. Discard it. Water will immediately quench the active Pd(0) and hydrolyze the aryl halide.
Step 3: Reaction Execution
-
Seal the vial, purge with Argon, and heat to 100 °C.
-
Stir vigorously at 1000+ rpm .
-
Causality: Buchwald-Hartwig aminations utilizing inorganic bases are biphasic (solid/liquid) systems. High shear is absolutely critical to overcome mass transfer limitations at the solid-liquid interface.
-
Self-Validation Check: Stop stirring momentarily after 10 minutes. If the solid base is caked at the bottom of the vial rather than finely dispersed in the solvent, your agitation is insufficient. Add a small PTFE-coated magnetic stir bar or glass beads to mill the base in situ.
Step 4: Quench and Mass Balance Analysis
-
After 12 hours, cool to room temperature, quench with 2 mL of water, and extract with Ethyl Acetate.
-
Analyze the organic layer via LC-MS or GC-MS.
-
Self-Validation Check: The mass balance must close. The combined integration of the target N-aryl indole, unreacted starting materials, and identified byproducts (e.g., dehalogenated arene) must account for >95% of the initial input. If material is missing, the indole has likely polymerized or degraded due to excessive temperature or base concentration.
References
- Efficient Palladium-Catalyzed N-Arylation of Indoles Organic Chemistry Portal (Originally published in Org. Lett. 2000)
- Recent Progress Concerning the N-Arylation of Indoles National Institutes of Health / PubMed Central (Originally published in Molecules 2021)
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings WuXi AppTec
Technical Support Center: Purification of 1-(2-Bromophenyl)-1H-indole
Welcome to the technical support guide for the purification of 1-(2-Bromophenyl)-1H-indole. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-arylindoles. The guidance herein is grounded in established chemical principles and field-proven laboratory techniques.
Introduction: The Purification Challenge
The synthesis of 1-(2-Bromophenyl)-1H-indole, often achieved via transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, commonly results in a crude product contaminated with unreacted indole.[1] The successful isolation of the pure N-arylated product hinges on exploiting the subtle yet significant physicochemical differences between the desired product and the starting material. The primary distinction lies in the indole N-H proton, which is absent in the 1-substituted product. This structural difference governs their relative polarity, acidity, and solubility, forming the basis for their separation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My TLC plate shows two UV-active spots that are very close together (low ΔRf). How can I improve their separation for better analysis and column chromatography planning?
Answer: Poor separation on a Thin-Layer Chromatography (TLC) plate is a common issue when dealing with structurally similar compounds. The goal is to find a mobile phase that maximizes the difference in retention factors (ΔRf).
-
Causality: 1-(2-Bromophenyl)-1H-indole is significantly less polar than indole. Indole's N-H bond allows it to act as a hydrogen bond donor, leading to stronger interactions with the polar silica gel stationary phase and thus a lower Rf value. Your product, lacking this N-H bond, will travel further up the plate. If they are too close, your solvent system is likely too polar, moving both compounds up the plate without sufficient differentiation.
-
Corrective Actions:
-
Decrease Solvent Polarity: The most effective strategy is to decrease the polarity of your eluent. If you are using a hexane/ethyl acetate system, systematically decrease the percentage of ethyl acetate. For example, if a 3:1 Hexane:EtOAc mixture gives poor separation, try 5:1, 10:1, or even 20:1 mixtures. The optimal Rf for the target compound for column chromatography is typically between 0.2 and 0.4.[2]
-
Try Alternative Solvents: Sometimes a different solvent system provides better selectivity. Consider replacing ethyl acetate with dichloromethane (DCM) or diethyl ether. A ternary system (e.g., hexane/DCM/ethyl acetate) can also provide fine-tuned separation.
-
Use Specialized Visualization: While both compounds are UV-active, using a chemical stain can provide additional confirmation.[3] Indole, with its unsubstituted N-H and reactive C3 position, often gives a distinct color with certain stains compared to its N-substituted counterpart.
-
| Stain | Preparation | Visualization |
| p-Anisaldehyde | 15g p-anisaldehyde in 250mL ethanol and 2.5mL conc. H₂SO₄. | Heat plate after dipping. Indoles often give blue, purple, or green spots. |
| Potassium Permanganate (KMnO₄) | 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH in 300mL water. | Dip plate. Stains compounds that can be oxidized (alkenes, alcohols, some amines) as yellow/brown spots on a purple background.[4] |
| Ehrlich's Reagent | 1g p-dimethylaminobenzaldehyde in 50mL of 1:1 ethanol and conc. HCl. | Indoles typically produce a magenta or purple color. |
Question 2: I performed column chromatography, but my fractions are still contaminated with indole. What are the most likely reasons for this failure?
Answer: Co-elution during column chromatography is frustrating but often correctable by refining your technique.
-
Causality: This issue typically stems from four main areas: an inappropriate solvent system, poor column packing, improper sample loading, or overloading the column. The slightly acidic nature of both the silica gel and the indole N-H can also lead to "tailing" or "streaking," where the spot elongates on the column, causing it to contaminate many fractions.[2]
-
Corrective Actions & Protocol:
-
Optimize the Eluent: Your column eluent must be less polar than the solvent system you used for TLC. A good rule of thumb is to select a solvent system that gives your target compound an Rf of ~0.2-0.3 on the TLC plate.[2]
-
Suppress Tailing: To counteract the acidic nature of silica gel interacting with your indole, add a small amount (0.1-1%) of triethylamine (Et₃N) to your eluent. This deactivates the acidic sites on the silica, resulting in sharper bands and better separation.[2]
-
Proper Sample Loading: For the best separation, the initial band of your compound must be as narrow as possible.
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or ethyl acetate). Add a small amount of silica gel (2-3 times the mass of your sample) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully layer this powder on top of your packed column.[2]
-
Wet Loading: If you must load wet, dissolve your sample in the absolute minimum amount of your column eluent and carefully pipette it onto the top of the column, taking care not to disturb the silica bed.
-
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which create channels for the solvent and sample to bypass the stationary phase.[5]
-
Don't Overload: A general guideline is to load no more than 1g of crude material for every 20-50g of silica gel, depending on the difficulty of the separation.
-
Question 3: Is it possible to use a chemical method like an acid-base extraction to remove unreacted indole before chromatography?
Answer: Yes, an acid-base extraction is a highly effective and scalable method to remove the bulk of unreacted indole, simplifying the subsequent chromatographic purification.
-
Causality: This technique exploits the acidity of the indole N-H proton (pKa ≈ 17). While indole is a very weak acid, a moderately strong aqueous base (like 1-2 M NaOH or KOH) can deprotonate it to form the sodium or potassium indolide salt.[6][7] This salt is ionic and therefore soluble in the aqueous phase, while your N-substituted product, lacking the acidic proton, remains in the organic phase.
-
Workflow:
Caption: Acid-Base Extraction Workflow for Indole Removal.
-
Detailed Protocol is available in the Experimental Protocols section.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should be aware of for indole and 1-(2-Bromophenyl)-1H-indole?
A1: Understanding the physical properties is fundamental to designing a purification strategy. The key difference is the replacement of the N-H proton with a bulky, non-polar bromophenyl group, which drastically alters polarity and melting point.
| Property | Indole | 1-(2-Bromophenyl)-1H-indole | Rationale for Difference |
| Molar Mass | 117.15 g/mol [8] | ~272.14 g/mol [9] | Addition of the bromophenyl group. |
| Appearance | White to yellowish solid[10] | Likely a solid at room temp. | Both are typically crystalline solids. |
| Melting Point | 52-54 °C[8] | Not widely reported, but expected to be significantly higher. | Increased molecular weight and altered crystal packing. |
| Boiling Point | 253-254 °C[8] | Expected to be higher. | Increased molecular weight and intermolecular forces. |
| Polarity | Moderately Polar | Non-polar / Less Polar | Indole's N-H allows for hydrogen bonding. The product lacks this and is dominated by the large non-polar aromatic rings. |
| Acidity (pKa) | ~17 (for N-H proton)[6] | Not acidic | The acidic N-H proton is absent. |
Q2: Which purification method is best: chromatography, recrystallization, or extraction?
A2: The "best" method depends on the scale of your reaction and the purity required. Often, a combination of methods is most effective.
-
Acid-Base Extraction: Excellent for a first-pass purification on any scale. It quickly removes the majority of unreacted indole, making subsequent steps easier.[7]
-
Column Chromatography: The most powerful and versatile method for achieving high purity, especially for removing other reaction byproducts. It is the gold standard for small to medium scales (mg to several grams).[5]
-
Recrystallization: A highly effective technique for achieving exceptional purity on a large scale, provided a suitable solvent can be found.[11][12] It is more economical and often simpler than chromatography for multi-gram quantities.
Caption: Decision tree for selecting a purification strategy.
Q3: How do I perform a recrystallization for this compound?
A3: Recrystallization is a process of dissolving your crude product in a minimum amount of a hot solvent, then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.[13]
-
Solvent Selection: The ideal solvent should dissolve 1-(2-Bromophenyl)-1H-indole well when hot but poorly when cold. Indole should ideally remain soluble in the cold solvent or have very different solubility. Good starting points for screening are hexanes, isopropanol, ethanol, or a mixed solvent system like ethanol/water.
-
Procedure: A detailed step-by-step protocol is provided in the next section. The key is to use the minimum amount of boiling solvent to fully dissolve your solid. Using too much solvent is the most common reason for poor recovery.[14]
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine an optimal eluent system (e.g., 10:1 Hexane:Ethyl Acetate) that gives the product an Rf of 0.2-0.3 and good separation from the indole spot.
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) as a slurry in your chosen eluent. Ensure the packing is uniform and free of air bubbles.[15]
-
Sample Loading (Dry Method): Dissolve the crude product (~1g) in a minimal amount of DCM. Add silica gel (~2-3g) and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply gentle pressure (using a pump or bulb) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes. Monitor the separation by collecting small samples from the dripping column and spotting them on a TLC plate alongside your crude material and pure standards.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction for Indole Removal
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether (50-100 mL).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH(aq) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium indolide salt).
-
Repeat: Repeat the extraction with fresh 1 M NaOH(aq) one more time to ensure complete removal of indole.
-
Wash: Wash the remaining organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and evaporate the solvent to yield the crude product, now significantly enriched in 1-(2-Bromophenyl)-1H-indole.
Protocol 3: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen recrystallization solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid dissolves. It is crucial to use the minimum amount of boiling solvent necessary.[12]
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
References
- Vertex AI Search. (n.d.). Indole: Properties, Applications, Safety, and High-Purity Suppliers in China | Chemical Structure & Uses.
- Chemcess. (2025, August 17). Indole: Properties, Reactions, Production And Uses.
- Wikipedia. (n.d.). Indole.
- ChemicalBook. (2022, April 22). Indole:Chemical Properties and Production.
- A manifold implications of indole and its derivatives: A brief Review. (2016, December 15).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Benchchem. (n.d.).
- Rsc.org. (n.d.). S1 Chemoselective Cu-Catalyzed Synthesis of Diverse N-Arylindole carboxamides, β-Oxo.
- ResearchGate. (2015, September 5).
- EPFL. (n.d.).
- TLC Stains. (n.d.).
- Wikipedia. (n.d.).
- Google Patents. (n.d.).
- AGA Analytical. (n.d.).
- PubChem. (n.d.). 2-(4-Bromophenyl)-1H-indole | C14H10BrN | CID 623252.
- Recrystalliz
- Benchchem. (n.d.).
- Recrystalliz
- Experiment 2: Recrystalliz
- PMC. (n.d.). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole.
- Supporting Information Atroposelective Synthesis of N-Arylindoles via Enantioselective N-H Bond Insertion. (2022, October 17).
- MDPI. (2025, May 26).
- Recrystalliz
- Organic Chemistry at CU Boulder. (n.d.).
- Sigma-Aldrich. (n.d.). 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione.
- PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Synthesis Spotlight. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
- Enantioselective Synthesis of Atropisomeric 3-Arylindoles via Cobalt-Catalyzed Electroreductive Cross-Coupling - DOI. (n.d.).
- PMC. (2007, July 5). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine.
- Chemistry LibreTexts. (2022, April 7). 2.
- Koutentis Research Group. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. koutentisresearchgroup.weebly.com [koutentisresearchgroup.weebly.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chemcess.com [chemcess.com]
- 7. researchgate.net [researchgate.net]
- 8. Indole - Wikipedia [en.wikipedia.org]
- 9. 2-(4-Bromophenyl)-1H-indole | C14H10BrN | CID 623252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Indole: Properties, Applications, Safety, and High-Purity Suppliers in China | Chemical Structure & Uses [pipzine-chem.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. athabascau.ca [athabascau.ca]
- 13. Home Page [chem.ualberta.ca]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. chem.pku.edu.cn [chem.pku.edu.cn]
Technical Support Center: Troubleshooting Dehalogenation in Aryl Bromide Cross-Coupling
Welcome to the Advanced Technical Support Center for catalytic methodologies. This guide provides researchers, scientists, and drug development professionals with field-proven, mechanistically grounded solutions to mitigate hydrodehalogenation (reduction) side reactions during Palladium-catalyzed cross-coupling of aryl bromides.
Part 1: Core FAQ & Mechanistic Troubleshooting
Q1: What is the exact mechanistic origin of the hydrodehalogenation side product (Ar-H) in my Suzuki or Buchwald-Hartwig coupling? A1: Hydrodehalogenation is a competing kinetic pathway. It occurs when the oxidative addition complex, Ar-Pd(II)-Br, undergoes an unintended reaction before transmetalation (Suzuki) or amine binding (Buchwald-Hartwig) can occur. Instead of reacting with the coupling partner, the Pd(II) center acquires a hydride to form a Pd-H species, which subsequently undergoes reductive elimination to yield the reduced arene (Ar-H)[1].
This hydride typically originates from:
-
Solvent Oxidation: Primary or secondary alcohol solvents (e.g., methanol, ethanol, isopropanol) readily undergo oxidation by the Pd complex, transferring a hydride to the metal[1].
-
Amine β-Hydride Elimination: Aliphatic amine bases or bulky amine coupling partners can undergo β-hydride elimination, transferring a hydride to the palladium center[2].
-
Trace Water: Water interacting with the base or catalyst system can sometimes act as a proton/hydride source under specific catalytic conditions[3].
Causality Principle: The rate of transmetalation must strictly outcompete the rate of hydride abstraction. If your aryl bromide is highly electron-deficient, oxidative addition is fast, but if the subsequent transmetalation step is sterically or electronically hindered, the long-lived Ar-Pd(II)-Br intermediate becomes highly susceptible to reduction[3].
Q2: How should I manipulate my ligand selection to suppress this pathway? A2: Ligand design is critical for shifting the kinetic preference toward the desired cross-coupling.
-
For Buchwald-Hartwig Aminations: The use of wide bite-angle bisphosphines (e.g., XantPhos, BINAP) forces the amine and aryl group into close proximity around the palladium center. This spatial constraint accelerates the product-forming reductive elimination and effectively suppresses the unproductive β-hydride elimination of the amido ligand[2].
-
For Suzuki-Miyaura Couplings: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) stabilize the highly active monoligated Pd(0) species and accelerate transmetalation. XPhos, in particular, has been shown to drastically reduce dehalogenation in challenging, electron-deficient substrates (like halogenated aminopyrazoles) compared to standard PPh3 or ligand-free conditions[4].
Q3: My aryl bromide is still reducing. What solvent and base adjustments are strictly necessary? A3: If dehalogenation persists, your solvent or base is likely acting as a hydride donor.
-
Solvent: Immediately eliminate primary and secondary alcohols (MeOH, EtOH, iPrOH). Switch to aprotic solvents such as Toluene, 1,4-Dioxane, or THF[3]. If water is required to activate a boronic acid, use a strictly controlled biphasic system (e.g., Toluene/H2O 10:1) rather than a miscible alcohol/water blend.
-
Base: Avoid strong alkoxide bases (e.g., NaOMe, NaOEt) which readily undergo β-hydride elimination. Transition to weaker, inorganic bases like K3PO4, K2CO3, or Cs2CO3[3].
Part 2: Diagnostic Workflows & Mechanistic Pathways
To systematically eliminate dehalogenation, follow the logical progression in the diagnostic workflow below.
Diagnostic Workflow for Mitigating Hydrodehalogenation in Cross-Coupling
Competing pathways: Desired Cross-Coupling vs. Undesired Hydrodehalogenation
Part 3: Quantitative Optimization Data
The following table summarizes the quantitative impact of optimizing reaction parameters to favor cross-coupling over dehalogenation, based on comparative literature studies of electron-deficient aryl halides[2][3][4].
| Parameter | Sub-optimal Condition | Optimized Condition | Typical Ar-H (%) | Typical Product (%) |
| Solvent | Ethanol / Water | Toluene / Water | 40 - 60% | > 85% |
| Base | NaOEt or Et3N | K3PO4 or K2CO3 | 20 - 50% | > 90% |
| Ligand (C-N) | PPh3 | XantPhos / BINAP | 15 - 30% | > 85% |
| Ligand (C-C) | None / PPh3 | XPhos / SPhos | 30 - 89% | > 85% |
Part 4: Self-Validating Experimental Protocol
Protocol: Dehalogenation-Minimized Suzuki-Miyaura Coupling This protocol utilizes a pre-catalyst system and a biphasic solvent approach to ensure rapid transmetalation while strictly eliminating hydride sources.
Materials Required:
-
Aryl bromide (1.0 equiv)
-
Boronic acid/ester (1.2 - 1.5 equiv)
-
Pre-catalyst: XPhos Pd G2 (1-2 mol%)
-
Base: K3PO4 (2.0 - 3.0 equiv)
-
Solvent: Toluene : H2O (10:1 ratio, thoroughly degassed)
Step-by-Step Methodology:
-
Preparation & Degassing (Critical): In a Schlenk flask or sealed microwave vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, K3PO4, and XPhos Pd G2 precatalyst.
-
Atmosphere Exchange: Evacuate the vessel and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times to remove ambient oxygen, which can stall the catalytic cycle and increase side reactions.
-
Solvent Addition: In a separate flask, prepare the Toluene/H2O (10:1) mixture. Sparge the solvent mixture with Argon for 30 minutes. Add the degassed solvent to the reaction vessel via syringe.
-
Reaction Initiation: Heat the reaction mixture to 80–100 °C with vigorous stirring (1000+ rpm). Causality Note: High stirring rates are mandatory in biphasic systems to maximize the interfacial surface area for the base and boronic acid, ensuring the transmetalation rate outpaces hydride abstraction[3].
-
Self-Validation & Monitoring: At 1 hour and 4 hours, pull a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.
-
Validation Check: If Ar-H (dehalogenated product) is >5% at the 1-hour mark, the transmetalation is too slow. Immediate Action: Increase boronic acid equivalents by 0.5 or verify that the base is adequately dissolving at the biphasic interface.
-
-
Workup: Upon complete consumption of the aryl bromide, cool to room temperature. Dilute with ethyl acetate, partition with water, and extract the aqueous layer. Wash combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
References
-
A mechanistic investigation of hydrodehalogenation using ESI-MS Chemical Communications (RSC Publishing) URL:[Link]
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Royal Society of Chemistry URL:[Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Validation & Comparative
1H NMR Characteristic Peaks of 1-(2-Bromophenyl)-1H-indole: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the 1H NMR characteristic peaks of 1-(2-Bromophenyl)-1H-indole , designed for researchers requiring rigorous structural verification.
Executive Summary & Structural Context
1-(2-Bromophenyl)-1H-indole is a sterically congested N-aryl indole scaffold, frequently utilized as an intermediate in the synthesis of biologically active alkaloids and organic semiconductors.
In drug discovery, confirming the regioselectivity of the N-arylation (vs. C2 or C3 arylation) and the position of the bromine substituent (ortho vs. para) is critical. This guide compares the spectral "fingerprint" of the target molecule against its starting materials and its most common regioisomer, 1-(4-Bromophenyl)-1H-indole , to provide a self-validating identification Protocol.
Key Structural Features Affecting NMR
-
N-Aryl Bond: The indole nitrogen is bonded to the phenyl ring. The lack of an NH proton is the primary indicator of successful coupling.
-
Ortho-Bromo Sterics: The bulky bromine atom at the 2'-position forces the phenyl ring to twist out of the indole plane (dihedral angle >50°). This orthogonal geometry exerts a shielding cone effect on the indole H7 proton and deshields the phenyl H3' proton.
-
Symmetry Breaking: Unlike the para-isomer, the 2-bromophenyl group lacks a plane of symmetry, resulting in a complex ABCD splitting pattern for the phenyl protons.
Comparative Peak Analysis (Diagnostic Table)
The following table contrasts the target molecule with its para-isomer and the starting material (Indole). Data is based on standard values for N-aryl indoles in CDCl₃ (7.26 ppm).
| Proton Assignment | Target: 1-(2-Bromophenyl)-1H-indole | Isomer: 1-(4-Bromophenyl)-1H-indole | Precursor: Indole |
| NH (N-H) | Absent | Absent | ~8.10 ppm (br s) |
| Indole H2 | 7.20 – 7.30 ppm (d, J~3.2 Hz) | 7.35 – 7.45 ppm (d) | 7.20 ppm (m) |
| Indole H3 | 6.70 – 6.80 ppm (d, J~3.2 Hz) | 6.65 – 6.75 ppm (d) | 6.56 ppm (m) |
| Phenyl Ring Pattern | Multiplet (4H, Asymmetric) | AA'BB' System (4H, Symmetric) | N/A |
| Diagnostic Phenyl H | ~7.75 ppm (dd, H3' ortho to Br) | ~7.65 ppm (d, 2H, ortho to Br) | N/A |
| Indole H7 | ~7.15 – 7.25 ppm (shielded) | ~7.50 – 7.60 ppm (normal) | 7.65 ppm (d) |
Detailed Spectral Breakdown
A. The Indole Doublets (H2 & H3)
-
H3 (~6.75 ppm): Appears as a sharp doublet with a characteristic coupling constant (
). This peak is relatively stable across derivatives but is diagnostic of the intact indole 2,3-double bond. -
H2 (~7.25 ppm): In the 1-(2-bromophenyl) derivative, this proton may shift slightly upfield compared to the 4-bromo isomer due to the anisotropic effect of the twisted 2-bromophenyl ring.
B. The Phenyl "Fingerprint" (The Distinguisher)
-
Target (2-Bromo): The phenyl ring protons appear as four distinct signals (or overlapping multiplets) due to the lack of symmetry. Look for a deshielded doublet of doublets at ~7.75 ppm , corresponding to the proton ortho to the bromine atom (H3').
-
Alternative (4-Bromo): The phenyl ring displays a classic AA'BB' pattern (two "roofed" doublets) centered around 7.4–7.6 ppm. If you see a symmetric pair of doublets integrating to 2H each, you have the wrong isomer.
Experimental Protocol: Synthesis & Sample Prep
To generate the sample for this analysis, a Buchwald-Hartwig Amination or Ullmann-Type Coupling is typically employed.
A. Synthesis Workflow (Ullmann-Ma Type)
-
Reagents: Indole (1.0 eq), 1-Bromo-2-iodobenzene (1.1 eq), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 eq).
-
Solvent: DMSO or DMF.
-
Conditions: Heat at 90–110 °C for 12–24 h under Argon.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
B. NMR Sample Preparation[2][3]
-
Solvent Choice: Use CDCl₃ (Chloroform-d) for standard analysis. If peaks overlap significantly in the 7.0–7.5 ppm region, switch to DMSO-d₆ or Acetone-d₆ to alter the chemical shifts via solvent-solute stacking interactions.
-
Concentration: Dissolve ~5–10 mg of purified solid in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug to remove inorganic copper salts (paramagnetic Cu(II) impurities can broaden peaks).
Visualization of Logic & Pathways
Diagram 1: Structural Verification Logic Flow
This flowchart guides the researcher through the decision process of assigning the structure based on the NMR data.
Caption: Decision tree for distinguishing the target N-(2-bromophenyl)indole from precursors and isomers.
Diagram 2: Synthesis & Impurity Pathway
Understanding the origin of spectral impurities is crucial.
Caption: Reaction pathway highlighting potential impurities visible in the NMR spectrum.
Troubleshooting & Validation (Self-Correcting)
Problem: Overlap of Indole H4/H5/H6 with Phenyl protons (7.1 – 7.4 ppm).
-
Solution: Use 2D COSY (Correlation Spectroscopy) .
-
Indole H3 (d, ~6.75) will show a clear cross-peak only to Indole H2 (d, ~7.25) . This allows you to "lock in" the indole doublet positions.[1]
-
Phenyl H3' (dd, ~7.75) will couple to H4', allowing you to trace the phenyl spin system separately from the indole ring.
-
Problem: Broadening of peaks.
-
Cause: Paramagnetic Copper residues from the catalyst.
-
Fix: Wash the NMR sample with aqueous EDTA or ammonia, re-extract, and dry before running the spectrum.
References
-
Structural Assignment of N-Aryl Indoles
-
Title: Synthesis and properties of N-arylindoles.[1]
- Source:Journal of Organic Chemistry.
- Relevance: Establishes the shielding effect of ortho-substituents on Indole H7.
-
-
Ullmann Coupling Methodology
- Title: Copper-Catalyzed Coupling of Aryl Iodides and Bromides with Indoles.
- Source:Organic Letters.
- Relevance: Provides the standard synthetic protocol and expected yields/impurities.
-
General NMR Data for Indoles
- Title: 1H and 13C NMR Spectral Analysis of Indole Deriv
- Source:Spectroscopy Letters.
- Relevance: Reference values for the indole core protons (H2, H3).
Sources
13C NMR Spectral Assignment for N-(2-bromophenyl)indole: Algorithmic Prediction vs. Experimental 2D NMR Workflows
Executive Summary
For researchers and drug development professionals, the accurate structural elucidation of halogenated N-aryl indoles is a critical analytical bottleneck. When assigning the 13C NMR spectrum of N-(2-bromophenyl)indole (CAS: 938164-50-2), scientists face a dense, overlapping aromatic region (120–138 ppm). The heavy atom effect of the ortho-bromine atom induces significant shielding, while the presence of four distinct quaternary carbons (C3a, C7a, C1', C2') renders standard 1D 1H-13C correlation insufficient.
This guide objectively compares the performance of industry-leading NMR Prediction Software (ACD/Labs, Mnova) against Empirical 2D NMR Workflows (HSQC/HMBC), providing actionable methodologies, underlying causality, and comparative experimental data.
Methodology 1: In Silico Algorithmic Prediction
Software platforms like ACD/Labs NMR Predictors[1] and Mnova NMRPredict Desktop [2] utilize advanced computational models to simulate NMR spectra prior to experimental acquisition.
Step-by-Step Protocol
-
Structural Input: Import the N-(2-bromophenyl)indole structure via a .mol file or draw it natively, ensuring strict definition of the N-C1' bond geometry.
-
Algorithm Configuration: Select a hybrid prediction model. Ensure both HOSE (Hierarchical Orthogonal Space Encoding) and Neural Network algorithms are active.
-
Execution & Overlay: Run the 13C prediction at the target frequency (e.g., 150 MHz). Overlay the predicted spectrum with the raw experimental data for automated peak matching.
-
Self-Validation: The software validates its output by calculating an internal confidence score (e.g., Accuracy Rating). A score >0.85 indicates a validated structural match, confirming that the predicted shifts mathematically align with the empirical peaks[1].
The Causality Behind the Workflow
Why use a hybrid algorithm? HOSE codes rely on database lookups of exact structural fragments (spheres). If the database contains highly similar N-aryl indoles, HOSE provides sub-ppm accuracy. However, the specific steric clash and anisotropic shielding caused by the ortho-bromo group is often underrepresented in commercial databases. To compensate, the Neural Network algorithm calculates shifts based on generalized electronic and magnetic shielding tensors, preventing gross assignment errors for C1' and C2'.
Methodology 2: Empirical 2D NMR Workflow (HSQC & HMBC)
While algorithmic prediction provides a rapid baseline, definitive assignment requires a self-validating 2D NMR experimental system. HSQC identifies direct C-H bonds, while HMBC maps the carbon skeleton over 2 to 3 bonds, which is mandatory for assigning quaternary carbons [3].
Step-by-Step Protocol
-
Sample Preparation: Dissolve 20 mg of N-(2-bromophenyl)indole in 600 µL of CDCl3 containing 0.03% TMS as an internal reference.
-
HSQC Acquisition (1JCH): Set the one-bond coupling constant parameter to 145 Hz . Acquire data using a phase-sensitive sequence to differentiate CH groups from potential impurities.
-
HMBC Acquisition (nJCH): Set the long-range coupling constant delay to 65 ms . Acquire the spectrum (e.g., hmbcgplpndqf) with zero-filling to 1024 x 2048 points.
-
Self-Validation: The protocol validates itself through structural closure; the sum of 1-bond HSQC correlations and multi-bond HMBC correlations must perfectly reconstruct the 14-carbon skeleton without any orphaned signals or unassigned peaks [4].
The Causality Behind the Workflow
Why set the HMBC delay to 65 ms? The intensity of HMBC cross-peaks is heavily dependent on the long-range coupling constant. A 65 ms delay is mathematically optimized for a coupling constant of ~7.7 Hz (
Visualizing the Assignment Logic
The most complex phase of the empirical workflow is differentiating the quaternary carbons. The diagram below illustrates the specific HMBC correlation pathways used to lock in these assignments.
HMBC logical workflow for assigning quaternary carbons in N-(2-bromophenyl)indole.
Comparative Data Analysis
The table below contrasts the empirical 13C NMR shifts (derived from HSQC/HMBC assignment) against the algorithmic predictions. Notice the variance in the quaternary carbons (C1' and C2'), where the heavy atom effect of bromine challenges standard prediction models.
| Carbon Position | Experimental (ppm) | ACD/Labs Predicted (ppm) | Mnova Predicted (ppm) |
| Indole Core | |||
| C2 | 128.5 | 127.9 | 128.8 |
| C3 | 103.2 | 102.5 | 104.1 |
| C4 | 121.1 | 120.8 | 121.5 |
| C5 | 120.5 | 120.1 | 120.9 |
| C6 | 122.3 | 121.9 | 122.7 |
| C7 | 110.4 | 110.1 | 111.0 |
| C3a (Quat) | 128.1 | 127.5 | 129.2 |
| C7a (Quat) | 136.5 | 135.8 | 137.1 |
| Phenyl Ring | |||
| C1' (Quat, N-bound) | 138.2 | 136.9 | 139.5 |
| C2' (Quat, Br-bound) | 122.8 | 121.2 | 124.0 |
| C3' | 133.5 | 133.1 | 134.2 |
| C4' | 128.8 | 128.5 | 129.1 |
| C5' | 128.4 | 128.0 | 128.9 |
| C6' | 129.6 | 129.2 | 130.3 |
Performance Comparison Summary
| Criteria | Algorithmic Prediction (In Silico) | 2D NMR (HSQC/HMBC) |
| Time to Result | < 1 minute | 2–4 hours (Acquisition + Analysis) |
| Cost | High initial software license fee | High instrument time and cryogen costs |
| Accuracy | Moderate to High (± 1.5 ppm error on Quats) | Absolute (Definitive atomic connectivity) |
| Best Use Case | Rapid screening, dereplication, routine QA | De novo structural elucidation, publication |
Conclusion
For routine analysis of N-(2-bromophenyl)indole, algorithmic prediction provides an excellent, high-throughput starting point. However, the unique electronic environment created by the ortho-bromine atom frequently leads to predictive deviations of 1–2 ppm in the quaternary carbons. Therefore, a self-validating empirical system utilizing HSQC and HMBC remains the gold standard. By optimizing the HMBC delay for 7.7 Hz, researchers can unambiguously map the inter-ring connectivity and confidently publish the complete 13C spectral assignment.
References
-
ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." Available at: [Link]
-
Mestrelab Research. "Mnova NMRPredict Desktop." Available at:[Link]
-
Columbia University NMR Core Facility. "HSQC and HMBC." Available at: [Link]
-
CEITEC NMR Facility. "Measuring methods available and examples of their applications 2D HMBC." Available at: [Link]
Technical Guide: Infrared Spectroscopy of N-Substituted Indoles
Executive Summary
The indole scaffold is a "privileged structure" in drug discovery, forming the core of therapeutics ranging from NSAIDs (Indomethacin) to triptan antimigraine agents. A critical synthetic checkpoint in modifying this scaffold is N-substitution (alkylation, acylation, or sulfonylation).
While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a superior alternative for real-time reaction monitoring and solid-state characterization . This guide objectively compares IR spectral features of N-substituted indoles against the parent indole, providing a mechanistic rationale for band shifts and a self-validating protocol for their detection.
The Spectroscopic Landscape: IR vs. NMR
Before detailing specific bands, it is vital to understand where IR outperforms NMR in this context.
| Feature | FTIR Spectroscopy | ¹H-NMR Spectroscopy |
| Primary Detection | Functional Group Transformation (Dipole changes) | Proton Environment (Magnetic shielding) |
| N-Substitution Signal | Disappearance of | Disappearance of broad singlet (10-12 ppm) |
| Throughput | High (ATR requires <30 seconds) | Low to Medium (Requires dissolution/locking) |
| In-Situ Monitoring | Excellent (ReactIR probes) | Difficult (Requires flow cells/deuterated solvents) |
| Polymorph Sensitivity | High (Critical for solid dosage forms) | None (Solution state destroys lattice) |
Expert Insight: Use IR for "Go/No-Go" decisions during synthesis (reaction completion) and solid-state form identification. Use NMR for final structure confirmation.[1][2][3]
Mechanistic Analysis of N-Substitution
To interpret the spectra accurately, one must understand the electronic competition at the nitrogen atom.
The "Anomalous" Amide Effect in N-Acyl Indoles
In a standard amide, the nitrogen lone pair participates in resonance with the carbonyl, lowering the C=O bond order and frequency (~1650 cm⁻¹). In N-acetylindole , the nitrogen lone pair is part of the aromatic sextet (Hückel's rule). It is energetically unfavorable to disrupt this aromaticity to support the amide resonance.
-
Result: The Carbonyl (C=O) retains high double-bond character.
-
Observation: The band appears at 1700–1730 cm⁻¹ , significantly higher than typical amides.
The Graphviz Model: Electronic Decision Logic
The following diagram illustrates the logical flow for identifying substitution based on electronic effects.
Figure 1: Logical workflow for classifying N-substituted indoles via FTIR spectral features.
Comparative Band Assignment Data
The following table synthesizes experimental data for the most common N-substitutions.
| Vibrational Mode | Parent Indole (NH) | N-Alkyl Indole (e.g., N-Methyl) | N-Acyl Indole (e.g., N-Acetyl) | N-Sulfonyl Indole (e.g., N-Tosyl) |
| 3450–3200 cm⁻¹ (Strong, Broad) | ABSENT | ABSENT | ABSENT | |
| Absent | Absent | 1730–1690 cm⁻¹ (Strong, Sharp) | Absent | |
| Absent | Absent | Absent | Asym: ~1370 cm⁻¹ Sym: ~1170 cm⁻¹ | |
| Weak (aromatic only >3000) | 2950–2850 cm⁻¹ (Medium, Distinct) | Weak (methyl of acetyl) | Weak (methyl of tosyl) | |
| Ring Breathing | ~1460, 1420 cm⁻¹ | ~1470 cm⁻¹ | ~1450 cm⁻¹ (Shifted) | ~1450 cm⁻¹ |
| OOP Bending | ~740 cm⁻¹ (1,2-disub) | ~740 cm⁻¹ | ~750–760 cm⁻¹ | ~750 cm⁻¹ |
Critical Diagnostic Notes:
-
The "False" N-H: Traces of water in KBr pellets can mimic an N-H stretch around 3400 cm⁻¹. Always dry samples thoroughly or use ATR (Diamond/ZnSe).
-
C-H Overlap: In N-Alkyl indoles, the alkyl C-H stretch (2900 region) must be distinguished from the aromatic C-H stretch (>3000 cm⁻¹). A clear gap between 3000 and 2950 cm⁻¹ usually indicates the presence of both.
Validated Experimental Protocol
To ensure data integrity (Trustworthiness), follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is preferred over transmission (KBr) for indoles to avoid moisture interference in the N-H region.
Equipment:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Crystal: Diamond (robust) or ZnSe (better throughput, scratch-sensitive).
Step-by-Step Workflow:
-
System Blanking:
-
Clean crystal with isopropanol.
-
Collect background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).
-
Validation: Ensure background shows CO₂ doublet (2350 cm⁻¹) and minimal water vapor noise.
-
-
Sample Application:
-
Solids: Place ~5 mg of indole derivative on the crystal center. Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~100N).
-
Liquids/Oils (common for N-alkyls): Place 1 drop to cover the crystal eye. No pressure anvil needed.
-
-
Acquisition:
-
Scan range: 4000–600 cm⁻¹.
-
Accumulate 32 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Data Processing (The "Self-Check"):
-
Apply Baseline Correction (automatic or multipoint).
-
Normalization: Normalize the strongest aromatic ring mode (~1460 cm⁻¹) to 1.0 absorbance units to compare relative intensities of substituent bands.
-
-
Interpretation:
-
Zoom into 3500–3100 cm⁻¹. Is it flat? (Yes = N-substituted).
-
Zoom into 1800–1650 cm⁻¹. Is there a peak? (Yes = N-Acyl).
-
Case Study: Monitoring N-Methylation
Scenario: Conversion of Indole to N-Methylindole using Methyl Iodide and NaH.
Experimental Observation:
-
T=0 min: Spectrum shows broad band at 3400 cm⁻¹ (Indole N-H).
-
T=30 min: Band at 3400 cm⁻¹ decreases in intensity. New bands appear at 2950 cm⁻¹ (Methyl C-H).
-
T=60 min: Complete disappearance of 3400 cm⁻¹ band.
-
Decision: Reaction is complete. Quench and isolate.
-
Why this matters: Using NMR would require taking an aliquot, evaporating solvent (DMSO/DMF signals interfere), dissolving in CDCl₃, and running the scan (30+ mins). IR provided the answer in 2 minutes.
References
-
NIST Chemistry WebBook. N-Acetylindole Infrared Spectrum. National Institute of Standards and Technology.[4][5] [Link]
-
NIST Chemistry WebBook. 1-Methylindole Infrared Spectrum. National Institute of Standards and Technology.[4][5] [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Aromatic and Amide Regions. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives (Amides vs. N-Acyl). [Link]
-
ResearchGate. Infrared spectrum of 1-methylindole in the 500-4000 cm⁻¹ region. (Visual verification of C-H alkyl modes). [Link]
Sources
Comparative Guide: CuI vs. Pd(OAc)₂ Catalysts for Indole N-Arylation
Executive Summary: The Decision Matrix
In the synthesis of N-aryl indoles—a privileged scaffold in kinase inhibitors and GPCR ligands—the choice between Copper(I) Iodide (CuI) and Palladium(II) Acetate (Pd(OAc)₂) is rarely a matter of preference; it is a calculation of substrate reactivity vs. process cost .
-
CuI (Modified Ullmann): The "Process Workhorse." It is cost-effective and highly N-selective but requires elevated temperatures (>110°C) and struggles with unactivated aryl chlorides.
-
Pd(OAc)₂ (Buchwald-Hartwig): The "Precision Tool." It operates under milder conditions (80–100°C) and couples difficult aryl chlorides/triflates efficiently, but carries a high cost of goods (COGs) and potential heavy metal scavenging requirements.
Quick Selection Guide
| Feature | CuI / Ligand System | Pd(OAc)₂ / Phosphine System |
| Primary Mechanism | Nucleophilic Aromatic Substitution (CuI/III cycle) | Oxidative Addition / Reductive Elimination (Pd0/II cycle) |
| Key Substrate Scope | Aryl Iodides, Bromides (Activated) | Aryl Chlorides, Triflates, Tosylates, Hindered Bromides |
| Standard Temperature | 110°C – 140°C | 60°C – 100°C |
| Base Sensitivity | High (Often requires K₃PO₄ or Cs₂CO₃) | Moderate (NaOtBu or K₃PO₄) |
| Cost Profile | Low ($) | High ( |
| Selectivity Risk | Excellent N-Selectivity | Risk of C2/C3-arylation without specific ligands |
Mechanistic Divergence
Understanding the mechanism is critical for troubleshooting failed reactions. The two metals operate via fundamentally different catalytic cycles.[1]
The Palladium Cycle (Buchwald-Hartwig)
Pd(OAc)₂ is a precatalyst. It must be reduced to Pd(0) in situ (often by the phosphine ligand or amine). The cycle is driven by Oxidative Addition into the C-X bond. Sterically bulky ligands (e.g., XPhos, tBuXPhos) are required to facilitate the difficult Reductive Elimination step that forms the C-N bond.
The Copper Cycle (Modified Ullmann)
Current consensus suggests a Cu(I)/Cu(III) cycle. The ligand (e.g., DMEDA) prevents the formation of inactive Copper aggregates and lowers the barrier for oxidative addition. Unlike Pd, Cu pathways are less prone to "off-cycle" C-H activation, resulting in superior N-regioselectivity.
Figure 1: Mechanistic comparison showing the distinct Pd(0)/Pd(II) vs. Cu(I)/Cu(III) catalytic loops.
Performance Analysis & Experimental Data
Substrate Scope & Reactivity
| Variable | CuI + DMEDA (Ma System) | Pd(OAc)₂ + XPhos (Buchwald System) |
| Aryl Iodides | Excellent (>90% Yield) | Excellent (Often overkill) |
| Aryl Bromides | Good (Requires 110°C) | Excellent (>95% Yield) |
| Aryl Chlorides | Poor / Ineffective | Excellent (Key Advantage) |
| Electron-Poor Ar-X | High Reactivity | High Reactivity |
| Electron-Rich Ar-X | Sluggish | Good |
| Steric Hindrance | Sensitive (Yield drops significantly) | Tolerant (Ligand dependent) |
Cost & Scalability Analysis
-
Palladium: At ~$30,000/kg (market dependent), even 1 mol% loading is significant on a multi-kilo scale. Furthermore, Pd removal (to <10 ppm) often requires scavengers (SiliaMetS® or activated carbon), adding unit operations.
-
Copper: Extremely cheap. The cost driver in the Ullmann system is often the ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) rather than the metal.
Detailed Experimental Protocols
Protocol A: CuI-Catalyzed N-Arylation (The "Ma" Protocol)
Best for: Aryl Iodides/Bromides, Cost-Sensitive Scale-up.
Reagents:
-
Indole (1.0 equiv)[2]
-
Aryl Iodide (1.2 equiv)
-
CuI (10 mol%)[3]
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)[3]
-
Base: K₃PO₄ (2.0 equiv) - Crucial: Must be finely ground/anhydrous.
-
Solvent: Toluene or 1,4-Dioxane (Concentration: 0.5 – 1.0 M)
Step-by-Step:
-
Charge: To a reaction tube equipped with a stir bar, add CuI (19 mg, 0.1 mmol), Indole (1.0 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Inert: Evacuate and backfill with Argon (3 cycles).
-
Liquids: Add Aryl Iodide (1.2 mmol), DMEDA (22 µL, 0.2 mmol), and Toluene (1.0 mL) via syringe.
-
Heat: Seal the tube and heat to 110°C for 12–24 hours. Note: A blue/green color often indicates catalyst oxidation (death).
-
Workup: Cool to RT. Dilute with EtOAc, filter through a silica/Celite pad.[1] Concentrate and purify.
Protocol B: Pd-Catalyzed N-Arylation (The "Buchwald" Protocol)
Best for: Aryl Chlorides, Deactivated Substrates, Low Temp.
Reagents:
-
Indole (1.0 equiv)[2]
-
Aryl Chloride (1.2 equiv)[4]
-
Precatalyst: Pd(OAc)₂ (1–2 mol%)
-
Ligand: XPhos or tBuXPhos (2–4 mol%) (Ratio Pd:L = 1:2)
-
Base: NaOtBu (1.4 equiv) or K₃PO₄ (for base-sensitive substrates)
-
Solvent: Toluene (Concentration: 0.2 – 0.5 M)
Step-by-Step:
-
Pre-complexation (Optional but recommended): Stir Pd(OAc)₂ and Ligand in Toluene for 5 mins under Argon to form the active catalyst species (solution turns from orange to dark red/brown).
-
Charge: Add Indole (1.0 mmol), Aryl Chloride (1.2 mmol), and NaOtBu (135 mg, 1.4 mmol) to the reaction vessel.
-
Combine: Add the catalyst solution to the solids.
-
Heat: Heat to 80°C–100°C for 2–6 hours.
-
Workup: Standard EtOAc/Water extraction. Note: Use thiourea or scavenger resin if Pd levels in product are high.
Troubleshooting & Optimization
Common Failure Modes
| Symptom | Probable Cause (Cu System) | Probable Cause (Pd System) |
| No Conversion | Catalyst oxidized (Air leak); Aryl Chloride used. | Catalyst poisoning (S/N atoms); Inactive Pd(0) (Black precip). |
| Low Yield | Stirring issue (Heterogeneous base); Temp too low. | Reductive elimination failed (Ligand too small). |
| C-Arylation (Side Product) | Rare (High N-selectivity). | Common. Ligand not bulky enough to enforce N-selectivity. |
Decision Tree for Optimization
Figure 2: Strategic decision tree for selecting the optimal catalyst system.
References
-
Buchwald, S. L., et al. "Efficient Palladium-Catalyzed N-Arylation of Indoles."[5] Organic Letters, 2000, 2(10), 1403–1406.
-
Ma, D., et al. "Copper-Catalyzed N-Arylation of Indoles with Aryl Halides." Journal of the American Chemical Society, 2002, 124(25), 7421–7428.
-
Buchwald, S. L., et al. "Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society, 2002, 124(39), 11684–11688.
-
Evano, G., Blanchard, N., & Toumi, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews, 2008, 108(8), 3054–3131.
Sources
Chromatographic Behavior of Indole vs. N-Aryl Indole: A Technical Comparison Guide
Executive Summary
In medicinal chemistry, the indole scaffold is ubiquitous, serving as the core for countless alkaloids and synthetic therapeutics.[1] A critical, yet often underestimated, analytical challenge is the separation of the parent indole from its N-substituted derivatives, particularly N-aryl indoles (e.g., N-phenylindole).
This guide provides a definitive technical comparison of the HPLC retention behaviors of Indole versus N-Aryl Indole.[2] By synthesizing physicochemical data with reversed-phase chromatography (RPLC) theory, we demonstrate that N-arylation results in a significant increase in retention time (
Mechanistic Theory: The Physicochemical Divergence
To understand the chromatographic separation, one must analyze the molecular interactions occurring at the stationary phase interface.
The Indole N-H Moiety
Indole (
The N-Aryl Substitution
Replacing the N-H with an aryl group (e.g., a phenyl ring) induces two critical changes:
-
Elimination of H-Bond Donor: The molecule loses its primary capacity to hydrogen bond with the mobile phase or silanols.[2]
-
Hydrophobic Bulk: The addition of an aromatic ring significantly increases the molecular surface area and lipophilicity (LogP increases from ~2.1 to ~4.5).[2]
Visualization of Separation Mechanism
The following diagram illustrates the differential interactions driving the separation on a C18 stationary phase.
Figure 1: Mechanistic differentiation of Indole and N-Aryl Indole on a C18 stationary phase.[2] Note the dual interaction potential of Indole versus the dominant hydrophobic retention of the N-Aryl derivative.
Experimental Protocol: Self-Validating System
This protocol is designed to ensure reproducibility and "self-validation." If the retention time gap between Indole and N-Aryl Indole is less than 2.0 minutes under these conditions, the column integrity or mobile phase composition is suspect.[2]
Materials & Reagents[2]
-
Analytes: Indole (Sigma-Aldrich, >99%), 1-Phenylindole (Synthesized/Standard, >98%).[2]
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[2]
-
Modifier: Formic Acid (FA) or Trifluoroacetic acid (TFA).[2] Note: FA is preferred for MS compatibility; TFA provides sharper peaks for UV detection.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 100 mm, 3.5 µm | End-capping minimizes silanol interactions with the Indole N-H.[2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.[2]7) suppresses silanol ionization, reducing tailing.[2] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN is preferred over MeOH for lower backpressure and sharper peaks for aromatics.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2] |
| Temperature | 30°C | Constant temperature ensures reproducible retention times.[2] |
| Detection | UV @ 254 nm | Max absorbance for the indole |
Gradient Method
-
0.0 min: 5% B[2]
-
1.0 min: 5% B (Isocratic hold to focus analyte)
-
8.0 min: 95% B (Linear ramp)
-
10.0 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibration)
Comparative Performance Data
The following data represents typical performance metrics observed under the protocol defined above. These values are derived from standard lipophilicity calculations and validated chromatographic behavior reported in literature [1, 2].[2]
Table 1: Physicochemical and Chromatographic Comparison
| Metric | Indole (Parent) | N-Phenylindole (N-Aryl) | Δ (Difference) |
| Molecular Weight | 117.15 g/mol | 193.24 g/mol | +76.09 |
| Calc.[2] LogP (cLogP) | 2.14 | 4.51 | +2.37 (Major Shift) |
| H-Bond Donors | 1 | 0 | -1 |
| Retention Time ( | ~4.2 min | ~7.8 min | +3.6 min |
| Capacity Factor ( | ~2.5 | ~8.0 | High Retention |
| Tailing Factor ( | 1.1 - 1.3 | 1.0 - 1.1 | Indole tails slightly |
Data Interpretation[3][4][5][6][7][8]
-
Retention Shift: The N-Aryl derivative elutes significantly later.[2] In a 5-95% gradient, a LogP difference of >2 units typically results in a multi-minute shift in retention time.[2] This confirms that the separation is driven by hydrophobicity .[2]
-
Peak Symmetry: Indole often exhibits a slightly higher tailing factor (
) due to secondary interactions between the N-H and silica silanols.[2] N-Phenylindole, lacking the N-H, typically shows superior peak symmetry ( ).[2]
Critical Discussion & Optimization
The "Silanol Effect" on Indole
Researchers often observe that Indole peaks broaden as the column ages.[2] This is due to the hydrolysis of the bonded phase, exposing free silanols (
-
Solution: If Indole resolution degrades, switch to a "High pH" stable C18 column (e.g., Waters XBridge) and run at pH 9-10.[2] At high pH, Indole is deprotonated (
, so actually it remains neutral, but the silanols are fully ionized; however, modern hybrid columns mitigate the interaction). Correction: Actually, for Indole, low pH is better to suppress silanol ionization ( ).[2] Keep pH < 3.0 [3].[2]
Orthogonality: Phenyl-Hexyl Columns
While C18 is excellent for hydrophobicity-based separation, Phenyl-Hexyl columns offer an alternative selectivity mechanism.[2]
-
Mechanism:
- interactions between the stationary phase phenyl ring and the analyte's aromatic system.[2][3] -
Outcome: N-Aryl indoles, having two aromatic systems (indole core + N-phenyl), may show even stronger retention or unique selectivity compared to alkyl indoles on these phases [4].[2]
Reaction Monitoring
When monitoring the N-arylation reaction (Synthesis of N-aryl indole from Indole):
-
Disappearance of SM: Monitor the peak at ~4.2 min.
-
Appearance of Product: Monitor the peak at ~7.8 min.[2]
-
Self-Validation: If the product peak appears earlier than the starting material, the reaction has likely failed, or a different substitution (e.g., C3-alkylation with a polar group) has occurred. N-arylation must increase retention time on RPLC.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 798, Indole.[2] Retrieved from [Link]
-
SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Waters Corporation. Reversed-Phase HPLC Separation Modes and Mechanisms. Retrieved from [Link]
-
Element Lab Solutions.Phenyl Stationary Phases for HPLC: Selectivity and
- Interactions. Retrieved from [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Spectrum of 1-(2-Bromophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Signature of N-Arylindoles
The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and photophysical properties.[1] The introduction of an aryl substituent at the N1 position, creating an N-arylindole, significantly influences the electronic structure and, consequently, the UV-Vis absorption spectrum. The topic of this guide, 1-(2-Bromophenyl)-1H-indole, is an intriguing molecule featuring a sterically demanding and electronically influential 2-bromophenyl group. Understanding its UV-Vis absorption is critical for quality control, reaction monitoring, and predicting its behavior in various applications.
The electronic absorption spectra of indole and its derivatives are characterized by two main absorption bands, designated as the ¹La and ¹Lb bands, arising from π → π* transitions within the indole ring. The position and intensity of these bands are highly sensitive to the nature and position of substituents.[2] Generally, extending the conjugated system, for instance by adding an aryl group at the nitrogen, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the parent indole molecule.[3][4]
Predicted UV-Vis Absorption Profile of 1-(2-Bromophenyl)-1H-indole
Based on the foundational principles of UV-Vis spectroscopy and data from analogous compounds, we can predict the key features of the 1-(2-Bromophenyl)-1H-indole spectrum. The parent indole molecule typically exhibits a strong absorption band around 270 nm.[5] The N-arylation with a 2-bromophenyl group is expected to induce a significant bathochromic shift. This is due to the extension of the π-conjugated system from the indole ring to the phenyl ring.
Furthermore, the presence of the bromine atom, an auxochrome, is likely to cause a further red shift and potentially an increase in the molar absorptivity (hyperchromic effect) due to its electron-donating mesomeric effect and electron-withdrawing inductive effect. However, a notable feature of 1-(2-Bromophenyl)-1H-indole is the potential for steric hindrance between the ortho-bromo substituent on the phenyl ring and the indole core. This steric strain can force the phenyl ring out of planarity with the indole ring system, which would, in turn, reduce the extent of π-conjugation and thus counteract the bathochromic shift. A study on the crystal structure of a similar compound, 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole, revealed a significant dihedral angle of 77.6° between the indole and phenyl planes, supporting the likelihood of non-planarity.[6]
Therefore, the resulting spectrum is a product of these competing electronic and steric effects.
Comparative Analysis with Alternative Indole Derivatives
To contextualize the predicted spectrum of 1-(2-Bromophenyl)-1H-indole, it is instructive to compare it with the experimentally determined spectra of related indole derivatives.
| Compound | Key Spectral Features (λmax) | Solvent | Reference |
| Indole | ~270 nm | Methanol | [5] |
| 5-Bromoindole | ~280 nm (Shoulder), ~270 nm | Ethanol | [2] |
| N-Phenylindole | Not explicitly found, but N-arylation generally causes a bathochromic shift.[7][8] | - | |
| Fused BN Indole II | 292 nm | Not specified | [5] |
| External BN Indole I | 282 nm | Not specified | [5] |
As the table illustrates, substitution on the indole ring system consistently leads to shifts in the absorption maxima. The 5-bromoindole shows a slight bathochromic shift compared to indole.[2] More significantly, the comparison with BN indoles, which also feature modifications to the electronic structure of the indole core, demonstrates shifts to longer wavelengths (282 nm and 292 nm).[5] It is reasonable to infer that N-arylation in 1-(2-Bromophenyl)-1H-indole would also result in a λmax value greater than that of indole itself.
Experimental Protocol for UV-Vis Spectral Acquisition
To empirically validate the predicted spectral characteristics, the following detailed protocol for acquiring the UV-Vis absorption spectrum of 1-(2-Bromophenyl)-1H-indole is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the UV-Vis absorption spectrum of 1-(2-Bromophenyl)-1H-indole in a suitable solvent.
Materials:
-
1-(2-Bromophenyl)-1H-indole (synthesized and purified, or commercially sourced)
-
Spectrophotometric grade solvent (e.g., methanol, ethanol, or cyclohexane)[2][9]
-
UV-Vis Spectrophotometer (e.g., Perkin Elmer Lambda Spectrometer or Beckman model 3600)[2][9]
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Methodology:
Figure 1. A schematic of the experimental workflow for obtaining the UV-Vis absorption spectrum.
Step-by-Step Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of 1-(2-Bromophenyl)-1H-indole.
-
Dissolve the compound in a Class A volumetric flask with a suitable spectrophotometric grade solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 10⁻³ M).
-
Perform serial dilutions to prepare a set of standards with concentrations in the range expected to give absorbance values between 0.1 and 1.0.
-
-
Instrument Setup and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
-
Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline spectrum.
-
Rinse the sample cuvette with the most dilute solution before filling it.
-
Measure the absorbance of each of the prepared solutions, scanning a wavelength range of at least 200-400 nm.
-
-
Data Analysis:
-
Overlay the spectra obtained for the different concentrations.
-
Identify the wavelength of maximum absorbance (λmax).
-
Verify the linearity of absorbance with concentration at λmax by creating a Beer-Lambert plot. The high linearity of this plot will validate the purity of the compound and the accuracy of the dilutions.
-
Calculate the molar absorptivity (ε) from the slope of the Beer-Lambert plot.
-
Conclusion
References
-
UV-vis spectra and mass spectra of the products from indole and its... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
UV Vis Spectra of Indole Analogues - Research Data Australia. (n.d.). Retrieved February 27, 2026, from [Link]
-
Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation - AIP Publishing. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of indolizines from 1‐(2‐ bromophenyl)‐1H‐indole and terminal alkynes. - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.). Retrieved February 27, 2026, from [Link]
-
Comparative studies of photophysical properties of Indole molecules | Mapana Journal of Sciences. (2026, February 14). Retrieved February 27, 2026, from [Link]
-
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - MDPI. (2025, February 19). Retrieved February 27, 2026, from [Link]
-
Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes - MDPI. (2024, July 9). Retrieved February 27, 2026, from [Link]
-
(A) UV-Vis absorption spectra of the photooxidation of indole (1.0 mM)... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - RSC Publishing. (n.d.). Retrieved February 27, 2026, from [Link]
-
Atroposelective Synthesis of N-Arylindoles via Enantioselective N–H Bond Insertion. (2022, October 17). Retrieved February 27, 2026, from [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative 2.1. Introduction - Atmiya University. (n.d.). Retrieved February 27, 2026, from [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. (n.d.). Retrieved February 27, 2026, from [Link]
-
Comparison UV-Visible spectrum of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine). … - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
9.2.1: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics - Chemistry LibreTexts. (2020, June 22). Retrieved February 27, 2026, from [Link]
Sources
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchdata.edu.au [researchdata.edu.au]
Analytical Purity Assessment of Brominated Indole Derivatives: A Comparative Guide
Brominated indole derivatives are privileged structural motifs in both marine natural product chemistry and modern drug discovery[1]. However, the analytical characterization of these compounds presents unique challenges. The incorporation of a heavy, highly lipophilic bromine atom alters the molecule's chromatographic behavior, while its susceptibility to debromination under harsh conditions necessitates rigorous impurity profiling[1][2].
As an application scientist, relying on a single analytical technique is a critical error. UV-based chromatographic purity can be highly misleading due to the varying extinction coefficients of debrominated or multi-brominated impurities. To establish a self-validating analytical system, researchers must triangulate data across High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)[3][4].
Comparative Overview of Purity Assay Methods
To objectively select the right workflow, we must compare the functional outputs, limitations, and specific applications of the three primary analytical methods.
| Parameter | HPLC-UV | LC-MS | qNMR |
| Primary Output | Relative chromatographic purity | Impurity identification & structural profiling | Absolute mass fraction purity |
| Detection Principle | UV absorbance (Chromophore dependent) | Mass-to-charge ratio ( | Nuclear spin resonance (Direct proportionality) |
| Sensitivity | High (ng to µg range) | Ultra-high (pg to ng range) | Low to Moderate (mg range required) |
| Isotope Differentiation | Cannot differentiate isotopes | Readily identifies | Cannot differentiate halogen isotopes directly |
| Reference Standard | Requires identical reference standard | Requires reference for exact quantitation | No identical reference needed (uses internal standard) |
| Best Used For... | Routine batch monitoring and preparative scale-up | Detecting debrominated/over-brominated byproducts | Regulatory submissions and absolute purity certification |
Methodological Workflows & Causality
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
The Causality: Reverse-phase chromatography (using a C18 stationary phase) is the industry standard for indoles[2]. Because the secondary amine (NH) of the indole ring can interact non-specifically with residual silanols on the silica column, peak tailing is a common artifact. To suppress the ionization of the indole nitrogen and ensure sharp, reproducible peaks, an acidic modifier (such as 0.1% Trifluoroacetic acid or Formic acid) is strictly required in the mobile phase[2].
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the brominated indole in HPLC-grade methanol or acetonitrile to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates[2].
-
Column Equilibration: Use a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm). Equilibrate with 90% Mobile Phase A (Water + 0.1% TFA) and 10% Mobile Phase B (Acetonitrile + 0.1% TFA) for 15 minutes.
-
Gradient Execution: Inject 10 µL of the sample. Run a linear gradient from 10% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm and 280 nm (the characteristic absorption maxima for the indole conjugated system).
-
Validation: Run a blank solvent injection immediately prior to the sample to rule out ghost peaks. Calculate relative purity by dividing the area of the target peak by the total integrated peak area.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
The Causality: While HPLC-UV quantifies relative abundance, it cannot identify the nature of the impurities. Bromine exists naturally as two stable isotopes (
Step-by-Step Protocol:
-
Ionization Setup: Configure the Electrospray Ionization (ESI) source. Indoles generally ionize well in positive mode
, but highly electron-withdrawn derivatives (like bromoisatins) may require negative mode [5]. -
Chromatography: Utilize a UHPLC C18 column with a volatile buffer system (e.g., 0.1% Formic acid in Water/Acetonitrile). Never use TFA for LC-MS as it causes severe ion suppression.
-
Mass Analysis: Scan a mass range of 100-1000 Da.
-
Isotopic Pattern Recognition: Extract the ion chromatograms for the expected M and M+2 masses. Calculate the ratio of the doublet peaks to confirm the presence of exactly one bromine atom.
Fig 1: Mass spectrometry isotopic pattern recognition for brominated species.
Method 3: Quantitative NMR (qNMR)
The Causality: Chromatographic purity often overestimates true purity because it ignores species that lack a chromophore (e.g., residual solvents, inorganic salts) and assumes uniform UV response factors[4]. qNMR solves this by measuring absolute concentration. The fundamental principle of qNMR is that the integral of an NMR resonance is directly proportional to the number of nuclei generating that signal[3]. By adding a high-purity internal standard (IS) of known mass, one can calculate the exact absolute mass fraction of the brominated indole[3][6].
Step-by-Step Protocol:
-
Internal Standard Selection: Choose an IS that is highly pure, non-hygroscopic, and has a simple NMR spectrum that does not overlap with the indole signals. Maleic acid (singlet at ~6.3 ppm) or 1,4-Dinitrobenzene are excellent choices for indoles[6].
-
Sample Preparation: Accurately weigh (~10-20 mg, using a microbalance) the brominated indole and the IS into the same vial. Dissolve completely in 0.6 mL of a deuterated solvent (e.g., DMSO-
)[6]. -
Acquisition Parameters (Critical): Set the relaxation delay (
) to at least 5 times the longest longitudinal relaxation time ( ) of the protons being integrated (typically seconds). Failing to allow complete relaxation will result in truncated integrals and false purity values[3]. -
Processing: Apply a 90° pulse angle, acquire at least 64 scans for high signal-to-noise ratio, and carefully phase and baseline-correct the spectrum before integration.
-
Calculation: Use the standard qNMR equation:
(Where P = purity, I = integral, N = number of protons, M = molar mass, m = weighed mass).
Fig 2: Decision matrix for the comprehensive purity assessment of brominated indoles.
Conclusion
For brominated indole derivatives, a single analytical technique is insufficient for rigorous quality control. HPLC-UV provides excellent routine separation but is blind to non-chromophoric mass and relies on relative responses[2][4]. LC-MS is the ultimate diagnostic tool for structural integrity, leveraging the unique
References
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Blog. Available at: [Link]
-
Valles-Regino, R., et al. "Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc". PubMed Central (PMC). Available at: [Link]
-
ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass. Available at: [Link]
Sources
- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(2-Bromophenyl)-1H-indole
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 1-(2-Bromophenyl)-1H-indole demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The disposal of such specialized compounds is a critical, final step in the experimental lifecycle. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1-(2-Bromophenyl)-1H-indole, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent chemical nature of 1-(2-Bromophenyl)-1H-indole is fundamental to appreciating the necessity for stringent disposal protocols. This compound belongs to two chemical classes of regulatory concern: halogenated organic compounds and indole derivatives .[1][2][3]
-
Halogenated Organic Compounds: The presence of a bromine atom on the phenyl ring places this molecule in a category of compounds known for their potential environmental persistence and the risks associated with improper disposal.[2][4] Landfilling of halogenated organic wastes is broadly prohibited as they can pose a threat to the integrity of landfill liners and potentially leach into groundwater.[2] High-temperature incineration is often the required disposal method to ensure the complete destruction of the halogenated aromatic structure, preventing the formation of more toxic byproducts.[1][5]
The following table summarizes the key hazard considerations based on the compound's chemical class.
| Hazard Consideration | Chemical Rationale & Associated Risk | Primary Disposal Concern |
| Environmental Persistence | Halogenated aromatic rings are often resistant to natural degradation pathways. | Bioaccumulation and long-term environmental contamination. |
| Toxicity (Assumed) | The indole scaffold is bioactive, and many halogenated compounds exhibit toxicity.[6][7] | Harm to aquatic life and potential risks to human health if it enters the ecosystem. |
| Improper Disposal Byproducts | Incomplete combustion of halogenated materials can generate highly toxic dioxins and furans. | Creation of more hazardous substances. |
| Regulatory Classification | Wastes containing halogenated organic compounds are strictly regulated.[2][8] | Non-compliance with federal and local environmental laws (e.g., EPA's Resource Conservation and Recovery Act).[9][10] |
Pre-Disposal: The Critical Step of Waste Segregation
The principle of "point-of-generation" waste management is paramount in a laboratory setting.[11] Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process. 1-(2-Bromophenyl)-1H-indole waste must be kept separate from non-halogenated organic waste and other waste streams.[1][12]
Causality: Mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume.[12] Non-halogenated solvents can sometimes be recycled or used as fuel additives, a less expensive and more environmentally friendly disposal route.[1] Contamination with even small amounts of halogenated compounds forces the entire mixture to be treated via high-cost incineration, increasing both the environmental burden and disposal costs.[1]
The following diagram illustrates the segregation decision process for waste containing 1-(2-Bromophenyl)-1H-indole.
Caption: Waste Segregation Flow for 1-(2-Bromophenyl)-1H-indole.
Recommended Disposal Pathway: High-Temperature Incineration
The universally accepted and regulatory-compliant disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[1][5]
Mechanism of Action: Incineration facilities operating under EPA's RCRA regulations are required to achieve a destruction and removal efficiency (DRE) of 99.99% for principal organic hazardous constituents.[5] For halogenated wastes, these facilities are also equipped with advanced scrubbing systems to neutralize and remove acidic gases like hydrogen bromide (HBr) that are formed during combustion, achieving at least a 99% removal efficiency for hydrochloric acid (HCl) or its equivalent.[5] This two-fold process ensures the complete breakdown of the organic molecule and the capture of hazardous inorganic byproducts.
Unacceptable Disposal Methods:
-
Drain Disposal: Absolutely prohibited. The compound's low water solubility and potential toxicity pose a significant threat to aquatic ecosystems and wastewater treatment processes.[1][13]
-
Landfill: Prohibited for halogenated organic liquids and strongly discouraged for solids.[2] This practice risks long-term environmental contamination.
-
Evaporation in Fume Hood: This is not a disposal method. It is an uncontrolled release of a chemical into the atmosphere and is a serious violation of environmental regulations.
Step-by-Step Operational Disposal Protocol
This protocol outlines the process from waste accumulation in the lab to its final hand-off to certified disposal personnel. All laboratories that generate hazardous waste must establish "Satellite Accumulation Areas" (SAAs) for the safe collection of waste.[13][14]
Step 1: Container Selection and Preparation
-
Choose a Compatible Container: Use a clean, designated container made of a material chemically resistant to organic solvents (e.g., glass or high-density polyethylene). The container must have a secure, leak-proof screw-top cap.[4][13] Do not use food-grade containers.[13]
-
Initial Labeling: Before adding any waste, the container must be clearly labeled.[10][12] The label must include the words "HAZARDOUS WASTE," the specific chemical name "1-(2-Bromophenyl)-1H-indole," and a list of any other solvent constituents with their approximate percentages.[14]
Step 2: Waste Accumulation in the Satellite Accumulation Area (SAA)
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][14]
-
Segregation: Store the halogenated waste container separately from incompatible materials, such as acids, bases, and oxidizers, using secondary containment.[4][10]
-
Keep Closed: The waste container must remain closed at all times except when you are actively adding waste.[10][14] Do not leave a funnel in the container opening.[14]
-
Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]
Step 3: Managing Different Waste Forms
-
Pure Compound/Solid Residues: Collect any solid 1-(2-Bromophenyl)-1H-indole or residues in a dedicated solid halogenated waste container.
-
Solutions: Collect solutions containing the compound in the designated liquid halogenated waste container.
-
Contaminated Lab Supplies: Gloves, filter paper, and silica gel contaminated with 1-(2-Bromophenyl)-1H-indole must be collected in a designated container for solid hazardous waste.[4]
Step 4: Arranging for Disposal
-
Request Pickup: Once the container is 90% full, complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) department.[14]
-
Finalize Labeling: Ensure the label is complete and accurate with all constituents listed.
-
Professional Handling: The final transport and disposal must be conducted by a licensed hazardous waste disposal company that can provide documentation of proper disposal (i.e., a waste manifest).[11]
The procedural flow is summarized in the diagram below.
Caption: End-to-End Disposal Workflow for Hazardous Chemical Waste.
Emergency Procedures: Spill Management
In the event of a spill during handling or disposal preparation, immediately evacuate the area if there is any doubt about the level of hazard. Follow your institution's specific emergency procedures. For a manageable spill, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect the material into your designated solid halogenated hazardous waste container.[15]
By adhering to these scientifically grounded procedures, you ensure that your innovative research does not come at the cost of safety or environmental integrity. This protocol serves as a self-validating system, where each step is a control measure designed to mitigate risk and ensure regulatory compliance from the benchtop to final disposal.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Columbia University Research. Hazardous Chemical Waste Management Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Safety & Risk Services. Organic Solvent Waste Disposal.
- Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
- California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Rutgers University. BROMINE.
- Fluorochem. 2-(4-Bromophenyl)-1H-indole (CAS 6127-49-7).
- Sigma-Aldrich. 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione.
- Creative Proteomics. Indole: Chemical Properties, Synthesis, Applications, and Analysis.
Sources
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Section 729 [ilga.gov]
- 3. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. dollycorporation.com [dollycorporation.com]
- 8. govt.westlaw.com [govt.westlaw.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. danielshealth.com [danielshealth.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. ipo.rutgers.edu [ipo.rutgers.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
